Culmerciclib
Description
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Structure
3D Structure
Properties
CAS No. |
2004705-28-4 |
|---|---|
Molecular Formula |
C24H27FN8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30) |
InChI Key |
LLFOBMRPWNABCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Culmerciclib: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmerciclib, also known as TQB3616, is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It is a global first-in-class therapeutic agent that demonstrates inhibitory activity against CDK2, CDK4, and CDK6, with a particularly strong selectivity for CDK4.[2][3] This unique profile suggests its potential to delay the onset of clinical resistance to conventional CDK4/6 inhibitors while offering a favorable safety profile, particularly concerning myelosuppression.[2][3] this compound is currently under investigation in clinical trials and has shown promising efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanism of Action: Cell Cycle Regulation
The primary mechanism of action of this compound is the disruption of the cell cycle progression from the G1 (first gap) phase to the S (synthesis) phase.[1] This is achieved through the selective inhibition of CDK4 and CDK6, and to a lesser extent CDK2.[2][6]
In the normal cell cycle, the formation of cyclin D-CDK4/6 complexes is a critical step for G1 phase progression. These complexes phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.[6] E2F then activates the transcription of genes necessary for the G1 to S phase transition, thereby committing the cell to DNA replication and division.[6]
This compound, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb.[1][5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the transcription of S-phase entry genes.[6] The result is a G1 phase cell cycle arrest, which ultimately suppresses tumor cell proliferation.[1][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound has demonstrated potent and selective inhibitory activity against CDK4 and CDK6. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 0.35 |
| CDK6/Cyclin D1 | 0.49 |
| CDK1/Cyclin B | 246 |
| CDK5/p25 | 35.3 |
| CDK9/Cyclin T1 | 12.5 |
| Table 1: In vitro kinase inhibitory activity of this compound.[7] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The IC50 values for cell proliferation are presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | HR+/HER2- Breast Cancer | 82.4 |
| MCF-7 | HR+/HER2- Breast Cancer | 115.5 |
| Table 2: In vitro anti-proliferative activity of this compound in breast cancer cell lines.[7] |
Clinical Efficacy in HR+/HER2- Advanced Breast Cancer
This compound, in combination with fulvestrant, has shown significant clinical benefit in Phase III trials for patients with HR+/HER2- advanced breast cancer.
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| TQB3616-III-01 | This compound + Fulvestrant | 16.62 months | 40.21% |
| Placebo + Fulvestrant | 7.46 months | 12.12% | |
| CULMINATE-2 | This compound + Fulvestrant | Not Reached | 59.3% |
| (First-Line) | Placebo + Fulvestrant | 22.0 months (IRC assessed) | 42.3% |
| Table 3: Summary of Phase III clinical trial data for this compound.[2][5][8] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against specific CDK enzymes.
Methodology:
-
Recombinant human CDK/cyclin complexes were expressed and purified.
-
Kinase reactions were initiated by incubating the enzyme, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.
-
This compound at various concentrations was added to the reaction mixture.
-
The reactions were allowed to proceed for a specified time at room temperature and then terminated.
-
The amount of phosphorylated substrate was quantified using a microplate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (CCK-8)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., T47D, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.[9]
-
After the incubation period, Cell Counting Kit-8 (CCK-8) reagent was added to each well and incubated for 1-4 hours.[9]
-
The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.
-
IC50 values were calculated from the dose-response curves.[9]
The workflow for the cell proliferation assay is depicted in the following diagram.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cancer cells were seeded and treated with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).[10]
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells were then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[10]
-
After incubation, the DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.[10]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells (e.g., MCF-7) were subcutaneously injected into immunocompromised mice.
-
Once tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
This compound was administered orally to the treatment group at a specified dose and schedule. The control group received a vehicle.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated.
Conclusion
This compound is a potent and selective inhibitor of CDK2, CDK4, and CDK6, with a pronounced bias towards CDK4. Its mechanism of action centers on the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation. Preclinical studies have demonstrated its significant in vitro and in vivo anti-tumor activity. Furthermore, Phase III clinical trials have confirmed its efficacy in combination with endocrine therapy for the treatment of HR+/HER2- advanced breast cancer, offering a promising new therapeutic option for this patient population. The unique inhibitory profile of this compound may also provide an advantage in overcoming resistance to existing CDK4/6 inhibitors. Further research and clinical development will continue to elucidate the full potential of this novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. sinobiopharm.com [sinobiopharm.com]
- 4. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - 科研通 [ablesci.com]
- 5. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
TQB3616: A Technical Guide to a Novel CDK4/6 Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TQB3616, also known as Culmerciclib, is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1] Developed by Chia Tai Tianqing Pharmaceutical Group, TQB3616 has demonstrated potent anti-tumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of TQB3616.
Discovery and Mechanism of Action
TQB3616 was developed as a potent and selective inhibitor of CDK4 and CDK6.[3] These kinases, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle. The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase, thereby promoting cell proliferation.[4]
By selectively inhibiting CDK4 and CDK6, TQB3616 prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[1] This leads to the sequestration of E2F, blocking the G1-S phase transition and inducing cell cycle arrest in the G1 phase.[1] This targeted mechanism of action effectively suppresses the proliferation of cancer cells that are dependent on the CDK4/6-Rb pathway for growth.
Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory effect of TQB3616.
Caption: TQB3616 inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and blocking cell cycle progression.
Preclinical Development
In Vitro Studies
TQB3616 has demonstrated potent inhibitory activity against CDK4 and CDK6 in enzymatic assays and significant anti-proliferative effects in various cancer cell lines, particularly those with a functional Rb pathway.
| Assay | Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | CDK4/Cyclin D1 | 0.35 | [5] |
| CDK6/Cyclin D1 | 0.49 | [5] | |
| Cell Proliferation Assay | T47D (HR+/HER2- Breast Cancer) | 82.4 | [6] |
| MCF-7 (HR+/HER2- Breast Cancer) | 115.5 | [6] | |
| BT474 (HR+/HER2+ Breast Cancer) | 136.4 | [6] | |
| MDA-MB-361 (HR+/HER2+ Breast Cancer) | 870.4 | [6] |
A common method to assess the anti-proliferative activity of TQB3616 is the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, T47D) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7][8]
-
Drug Treatment: Cells are treated with various concentrations of TQB3616 (typically in a log-scale dilution series) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period, usually 72 hours, to allow for the drug to exert its effect.[3]
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.[7]
-
Incubation: Plates are incubated for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the viability against the log of the drug concentration.
In Vivo Studies
TQB3616 has shown significant anti-tumor efficacy in in vivo xenograft models of breast cancer.
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 (CDX) | TQB3616 | 7.5 mg/kg/day | 60% | [9] |
| TQB3616 | 15 mg/kg/day | 93% | [9] | |
| Palbociclib | 20 mg/kg/day | 52% | [9] | |
| Palbociclib | 40 mg/kg/day | 80% | [9] | |
| Abemaciclib | 7.5 mg/kg/day | 45% | [9] | |
| Abemaciclib | 15 mg/kg/day | 76% | [9] | |
| LU-01-0393 (PDX) | TQB3616 | 35 mg/kg/day | 65% | [9] |
A typical workflow for evaluating the in vivo efficacy of TQB3616 using an MCF-7 xenograft model is as follows:
Caption: A generalized workflow for assessing the in vivo efficacy of TQB3616 in a breast cancer xenograft model.
Clinical Development
TQB3616 is being evaluated in several clinical trials for patients with advanced breast cancer.
Pharmacokinetics in Healthy Subjects
A Phase I study in healthy Chinese subjects evaluated the pharmacokinetics of a single 180 mg oral dose of TQB3616 under fasting and fed conditions.[9]
| Pharmacokinetic Parameter | Fasting | Fed | Reference |
| Cmax (ng/mL) | 60.39 ± 37.17 | 75.39 ± 28.34 | [9] |
| AUC0-t (h·ng/mL) | 3634.80 ± 2174.18 | 5305.30 ± 1948.11 | [9] |
| AUC0-∞ (h·ng/mL) | 3920.86 ± 2325.20 | 5710.59 ± 2100.68 | [9] |
| Tmax (h) | ~6-8 | Delayed by ~1h | [9][10] |
| t1/2 (h) | ~65-70 | - | [10] |
Data are presented as mean ± standard deviation.
The study concluded that food has a clinically significant effect on the bioavailability of TQB3616, increasing both the peak concentration (Cmax) and total systemic exposure (AUC).[9]
Ongoing Clinical Trials
Several clinical trials are currently underway to further evaluate the safety and efficacy of TQB3616 in patients with HR+/HER2- advanced or metastatic breast cancer. These include Phase II and Phase III studies investigating TQB3616 in combination with endocrine therapies.[6][11]
Conclusion
TQB3616 is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo in breast cancer models. Early clinical data have provided valuable insights into its pharmacokinetic profile in humans. Ongoing clinical trials will further elucidate the therapeutic potential of TQB3616 as a novel treatment option for patients with HR+/HER2- breast cancer. The data presented in this technical guide underscore the promising development of TQB3616 as a targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
Culmerciclib target profile and selectivity
An in-depth analysis of the target profile and selectivity of culmerciclib, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), is crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its core targets, selectivity against a panel of kinases, and the methodologies used for these characterizations.
Target Profile of this compound
This compound (S TRA-6051) is an investigational, orally available small molecule inhibitor that primarily targets cyclin-dependent kinases involved in cell cycle regulation. Its principal targets are CDK2, CDK4, and CDK6. By inhibiting these kinases, this compound blocks the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor. This action halts the cell cycle at the G1/S transition, thereby inhibiting tumor cell proliferation.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound has been profiled against a broad panel of kinases to ascertain its specificity. The data below summarizes its inhibitory activity (IC50 values), demonstrating a high degree of selectivity for its intended targets.
Table 1: Inhibitory Activity of this compound against Primary CDK Targets
| Target | IC50 (nM) |
| CDK2/CycE1 | 1.1 |
| CDK4/CycD1 | 3.2 |
| CDK6/CycD3 | 4.4 |
Table 2: Selectivity of this compound against a Panel of Off-Target Kinases
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 160 |
| CDK9/CycT1 | >1000 |
| GSK3B | 190 |
| Haspin | >10000 |
| DYRK1A | >10000 |
| CLK1 | >10000 |
| Aurora A | >10000 |
| Aurora B | >10000 |
| PLK1 | >10000 |
| VEGFR2 | >10000 |
| EGFR | >10000 |
| HER2 | >10000 |
| MET | >10000 |
| MEK1 | >10000 |
| ERK1 | >10000 |
| p38a | >10000 |
| AKT1 | >10000 |
| PI3Ka | >10000 |
| BTK | >10000 |
| JAK2 | >10000 |
| FAK | >10000 |
| SRC | >10000 |
Data presented are representative and may vary based on specific assay conditions.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by modulating the core cell cycle machinery. The diagram below illustrates the canonical CDK/Rb/E2F pathway and the points of intervention by this compound.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.
Experimental Protocols and Methodologies
The characterization of this compound's target profile and selectivity involves a series of biochemical and cell-based assays.
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.
Methodology:
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed. These assays measure the phosphorylation of a substrate by a specific kinase.
-
Procedure:
-
Recombinant human kinase enzymes (e.g., CDK2/CycE1, CDK4/CycD1) are incubated with a specific peptide substrate and ATP.
-
This compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody is added.
-
The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assays
Objective: To evaluate the effect of this compound on cell proliferation and target engagement in cancer cell lines.
Methodology:
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is measured, and GI50 (concentration for 50% growth inhibition) values are calculated.
-
-
Target Engagement Assay (Western Blot for Phospho-Rb):
-
Cells are treated with this compound for a short period (e.g., 2-24 hours).
-
Whole-cell lysates are prepared.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence. A reduction in the pRb signal indicates target engagement.
-
Diagram: Experimental Workflow for Inhibitor Characterization
The following diagram outlines the logical flow from initial biochemical screening to cellular and in vivo validation.
Caption: High-level workflow for the preclinical characterization of a CDK inhibitor like this compound.
Preclinical Data for TQB3616: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for TQB3616, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The information presented herein is compiled from available preclinical studies and is intended to serve as a detailed resource for professionals in the field of oncology drug development.
Core Mechanism of Action
TQB3616 is an orally bioavailable small molecule that selectively targets the CDK4/6-Cyclin D1-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.[1] In many cancer types, including hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2]
TQB3616 functions by inhibiting the kinase activity of CDK4 and CDK6. This action prevents the phosphorylation of the Retinoblastoma protein (Rb).[1] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes essential for entry into the S phase of the cell cycle. The ultimate outcome of TQB3616 activity is cell cycle arrest at the G1 phase, which suppresses DNA replication and inhibits tumor cell proliferation.[1] Preclinical evidence also suggests that TQB3616 can induce apoptosis, or programmed cell death, in cancer cells.[2]
Signaling Pathway Diagram
Caption: The CDK4/6-Rb signaling pathway and the inhibitory mechanism of TQB3616.
In Vitro Preclinical Data
TQB3616 has demonstrated potent anti-proliferative activity across a panel of human breast cancer cell lines.
Quantitative Data: In Vitro Cell Proliferation
| Cell Line | Cancer Type | Receptor Status | TQB3616 IC50 (nM) | Abemaciclib (B560072) IC50 (nM) |
| T47D | Breast Cancer | HR+/HER2- | 82.4 | 56.0 |
| MCF-7 | Breast Cancer | HR+/HER2- | 115.5 | 124.2 |
| BT474 | Breast Cancer | HR+/HER2+ | 136.4 | 1190.0 |
| MDA-MB-361 | Breast Cancer | HR+/HER2+ | 870.4 | 1005.0 |
| Data sourced from Hu et al., 2023.[3] |
Experimental Protocols: In Vitro Assays
-
Cell Lines: T47D, MCF-7, BT474, and MDA-MB-361.[3]
-
Seeding Density: 5,000 to 10,000 cells per well in 96-well plates.[3]
-
Treatment: After 24 hours of cell adherence, cells were treated with various concentrations of TQB3616 or abemaciclib for 72 hours. DMSO-treated cells served as the control.[3]
-
Measurement: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay to determine the 50% inhibitory concentrations (IC50).[3]
-
Cell Lines: T47D and BT474.
-
Treatment: Cells were incubated with TQB3616 or abemaciclib at concentrations of 0.5 µM, 1.0 µM, or 1.5 µM for 24 hours.
-
Staining: Cells were stained with propidium (B1200493) iodide (PI).
-
Analysis: The proportion of cells in each phase of the cell cycle was determined by flow cytometry.
-
Cell Lines: T47D and BT474.
-
Treatment: Cells were treated with TQB3616 or abemaciclib at concentrations of 0.5 µM, 1.0 µM, or 1.5 µM for 24 hours.
-
Staining: Cells were double-stained with Annexin V-FITC and PI.
-
Analysis: The percentage of apoptotic cells was quantified using flow cytometry.
In Vitro Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro preclinical evaluation of TQB3616.
In Vivo Preclinical Data
TQB3616 has demonstrated significant anti-tumor activity in in vivo xenograft models of human cancer.
Quantitative Data: In Vivo Efficacy
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI |
| MCF-7 CDX (Breast Cancer) | TQB3616 | 7.5 mg/kg/day | 60% | Palbociclib | 52% (at 20 mg/kg/day) |
| MCF-7 CDX (Breast Cancer) | TQB3616 | 15 mg/kg/day | 93% | Palbociclib | 80% (at 40 mg/kg/day) |
| MCF-7 CDX (Breast Cancer) | TQB3616 | 50 mg/kg/day | Superior to Abemaciclib | Abemaciclib | - (at 50 mg/kg/day) |
| LU-01-0393 PDX (Lung Cancer) | TQB3616 | 35 mg/kg/day | 65% | - | - |
| Data compiled from Xu et al., 2018 and Hu et al., 2023.[4][5] |
Experimental Protocols: In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID).[6]
-
Tumor Implantation:
-
Drug Administration:
-
Efficacy Assessment:
-
Tumor volume was monitored throughout the study.
-
At the end of the study, tumors were excised and weighed.
-
Tumor Growth Inhibition (TGI) was calculated to determine anti-tumor efficacy.
-
-
Pharmacodynamic Analysis:
In Vivo Experimental Workflow Diagram
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
TQB3616: A Preclinical and Clinical Overview of a Novel CDK4/6 Inhibitor in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: TQB3616 is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1] Upregulation of the CDK4/6 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[1] TQB3616 is being developed as a potential antineoplastic agent, primarily for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2] Preclinical and early clinical studies have demonstrated its potential to inhibit tumor growth by inducing cell cycle arrest.[2][3]
Core Mechanism of Action
TQB3616 selectively targets CDK4 and CDK6.[1] In the canonical cell cycle pathway, the formation of the cyclin D-CDK4/6 complex leads to the phosphorylation of the retinoblastoma protein (Rb).[4] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5] By inhibiting CDK4/6, TQB3616 prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[2] This keeps E2F sequestered, thereby blocking the G1-S phase transition and inducing cell cycle arrest.[1][2] This targeted inhibition of cell proliferation forms the basis of TQB3616's antitumor activity.[1]
Signaling Pathway
Caption: TQB3616 inhibits the CDK4/6-Rb signaling pathway, leading to G1 cell cycle arrest.
Quantitative Data
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) for TQB3616 | IC50 (nM) for Abemaciclib | Reference |
| BT474 | HER2+/HR+ Breast Cancer | 136.4 | 1190.0 | [6] |
| MDA-MB-361 | HER2+/HR+ Breast Cancer | 870.4 | 1005.0 | [6] |
Note: In a panel of 18 Rb-proficient cancer cell lines, TQB3616 displayed potent anti-proliferative activity in 8 of them, with greater than 50% inhibition at a concentration of 0.3 µM.[5]
In Vivo Antitumor Efficacy
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 CDX | TQB3616 | 7.5 mpk | 60% | [3][5] |
| MCF-7 CDX | TQB3616 | 15 mpk | 93% | [3][5] |
| MCF-7 CDX | Palbociclib | 20 mpk | 52% | [3][5] |
| MCF-7 CDX | Palbociclib | 40 mpk | 80% | [3][5] |
| MCF-7 CDX | LY2835219 (Abemaciclib) | 7.5 mpk | 45% | [3][5] |
| MCF-7 CDX | LY2835219 (Abemaciclib) | 15 mpk | 76% | [3][5] |
| LU-01-0393 PDX (Lung Cancer) | TQB3616 | 35 mpk | 65% | [3][5] |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft; mpk: mg/kg
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, T47D, BT474, MDA-MB-361) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: TQB3616 is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Western Blot Analysis for pRb
-
Cell Lysis: Cells treated with TQB3616 or a vehicle control for a specified time are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
In Vivo Xenograft Study
-
Cell Implantation: Female BALB/c nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. TQB3616 is administered orally once daily at the specified doses. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of TQB3616 in cancer cells.
Logical Relationship of TQB3616's Antitumor Activity
Caption: The logical progression from TQB3616 administration to tumor regression.
Conclusion
TQB3616 is a potent and selective CDK4/6 inhibitor with demonstrated antitumor activity in preclinical models of breast and lung cancer.[3][5] Its mechanism of action, centered on the induction of G1 cell cycle arrest through the inhibition of Rb phosphorylation, is well-defined.[1][2] Comparative studies suggest that TQB3616 may have a more potent antitumor effect than other approved CDK4/6 inhibitors at similar dosages.[3][5] Ongoing clinical trials will further elucidate the safety and efficacy of TQB3616 in patients with advanced cancers. The data presented in this guide provide a comprehensive overview of the biological activity of TQB3616 and a foundation for further research and development.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
The Role of Culmerciclib in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Culmerciclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinases (CDKs), with potent activity against CDK2, CDK4, and CDK6. These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound in cell cycle regulation, supported by preclinical and clinical data. It details the experimental methodologies used to elucidate its function and presents quantitative data in a structured format for ease of comparison. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a promising anti-neoplastic agent.
Introduction to Cell Cycle Regulation and the Role of CDKs
The eukaryotic cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are controlled by a complex network of proteins, primarily the Cyclin-Dependent Kinases (CDKs) and their regulatory partners, the cyclins.
The G1-S transition is a critical checkpoint, and its regulation is frequently compromised in cancer, leading to uncontrolled cell proliferation. The CDK4/6-Cyclin D complex plays a crucial role at this checkpoint by phosphorylating the Retinoblastoma protein (Rb).[1] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA replication and S-phase entry. Phosphorylation of Rb by CDK4/6-Cyclin D leads to the release of E2F, thereby allowing the cell to proceed into the S phase.[1][2]
This compound: A Potent CDK2/4/6 Inhibitor
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of CDK4 and CDK6, and also possesses activity against CDK2.[3][4][5] By targeting these key cell cycle regulators, this compound effectively blocks the G1-S phase transition, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[3][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CDK4 and CDK6.[3] This inhibition prevents the phosphorylation of the Rb protein.[3][6] As a result, Rb remains bound to E2F transcription factors, repressing the transcription of genes necessary for DNA synthesis and cell cycle progression.[1] This leads to a G1 phase cell cycle arrest.[7] The additional inhibition of CDK2 may contribute to overcoming resistance mechanisms that can emerge with agents that solely target CDK4/6.[8][9] Preclinical studies have shown that this compound not only induces G1 stalling but also promotes apoptosis, leading to enhanced tumor-killing effects.[7][8]
Quantitative Data
Preclinical Data: In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against CDK enzymes and various breast cancer cell lines.
| Target/Cell Line | IC50 (nM) | Comparison (Abemaciclib IC50, nM) | Reference |
| Enzymatic Activity | |||
| CDK4/Cyclin D1 | 0.35 | - | [2] |
| CDK6/Cyclin D1 | 0.49 | - | [2] |
| CDK1/Cyclin B | 246 | - | [2] |
| CDK5/p25 | 35.3 | - | [2] |
| CDK9/Cyclin T1 | 12.5 | - | [2] |
| Cellular Proliferation | |||
| T47D (HR+/HER2-) | 82.4 | 56.0 | [7] |
| MCF-7 (HR+/HER2-) | 115.5 | 124.2 | [7] |
| BT474 (HR+/HER2+) | 136.4 | 1190.0 | [4] |
| MDA-MB-361 (HR+/HER2+) | 870.4 | 1005.0 | [4] |
Clinical Data: CULMINATE-2 Phase III Trial
The CULMINATE-2 trial is a randomized, double-blind, multicenter study evaluating the efficacy and safety of this compound in combination with fulvestrant (B1683766) for the first-line treatment of HR+/HER2- advanced breast cancer.[10]
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | P-value | Reference |
| Efficacy | |||||
| Median Progression-Free Survival (PFS) | Not Reached | 20.2 months | 0.56 (0.40 - 0.78) | 0.0004 | [6] |
| Objective Response Rate (ORR) | 59.3% | 42.3% | - | 0.0009 | [6] |
| Median Duration of Response | Not Reached | 16.7 months | - | 0.0064 | [6] |
| Safety | |||||
| Grade ≥3 Neutropenia | 20.3% | - | - | - | [11] |
| Treatment Discontinuation due to Adverse Events | 3.5% | 1.4% | - | - | [6] |
Experimental Protocols
In Vitro Assays
This protocol describes a general method for determining the enzymatic inhibitory activity of a compound like this compound against CDK enzymes.
-
Reagent Preparation : Test compounds are dissolved in DMSO to create a stock solution. A serial dilution series is prepared.
-
Reaction Setup : In a 384-well plate, the CDK enzyme (e.g., CDK4/Cyclin D1) and a fluorescently labeled peptide substrate are added to a kinase assay buffer.
-
Compound Addition : A small volume (nanoliter range) of the diluted test compound is added to the wells.
-
Reaction Initiation : The kinase reaction is initiated by adding ATP.
-
Incubation : The plate is incubated at room temperature for a defined period (e.g., 90 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination : The reaction is stopped by the addition of a chelating agent like EDTA.
-
Signal Detection : The degree of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence polarization or luminescence. The IC50 value is then calculated.
-
Cell Seeding : Breast cancer cells (e.g., T47D, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[8]
-
Drug Treatment : Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.[8]
-
CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 2.5 hours.[8]
-
Absorbance Measurement : The optical density (OD) at 450 nm is measured using a microplate reader.[8]
-
IC50 Calculation : The cell inhibition rate is calculated, and the IC50 value is determined using graphing software.[8]
-
Cell Treatment : Cells are seeded in 6-well plates, synchronized by serum starvation for 24 hours, and then treated with different concentrations of this compound for 24 hours.[8]
-
Cell Fixation : Cells are harvested and fixed in 75% ethanol (B145695) for 12-24 hours.[8]
-
Staining : The fixed cells are stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.[8]
-
Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[8]
-
Protein Extraction : Cells are treated with this compound, and total protein is extracted using a lysis buffer.[8]
-
Protein Quantification : The protein concentration is determined using a standard assay.
-
Electrophoresis : Equal amounts of protein are separated by SDS-PAGE.[8]
-
Transfer : The separated proteins are transferred to a PVDF membrane.[8]
-
Immunoblotting : The membrane is incubated with primary antibodies against target proteins (e.g., pRb, Rb, Cyclin D1) followed by incubation with a secondary antibody conjugated to an enzyme.[8]
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]
In Vivo Xenograft Studies
-
Animal Model : Immunodeficient mice (e.g., NOD-SCID) are used.[8]
-
Tumor Implantation : Human breast cancer cells (e.g., MCF-7) are injected into the mammary fat pad of the mice.[8]
-
Tumor Growth : Tumors are allowed to grow to a specific volume (e.g., ~300 mm³).[8]
-
Treatment : Mice are randomized into treatment groups and administered this compound (e.g., 50 mg/kg/day) or a vehicle control orally.[8]
-
Monitoring : Tumor volume and mouse body weight are monitored regularly throughout the study.[8]
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis such as Western blotting or qPCR.[8]
CULMINATE-2 Clinical Trial Design
-
Study Type : Phase III, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[10]
-
Patient Population : Patients with HR+/HER2- advanced or metastatic breast cancer who have not received prior systemic therapy for advanced disease.[6]
-
Intervention :
-
Primary Endpoint : Investigator-assessed Progression-Free Survival (PFS).[6]
-
Key Secondary Endpoints : Objective Response Rate (ORR), Duration of Response (DoR), and safety.[6]
Conclusion
This compound is a potent CDK2/4/6 inhibitor that effectively induces G1 cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its superior anti-tumor activity in various breast cancer models. The positive results from the Phase III CULMINATE-2 trial highlight its potential as a new therapeutic option for patients with HR+/HER2- advanced breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on cell cycle inhibitors and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. sinobiopharm.com [sinobiopharm.com]
- 6. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. sinobiopharm.com [sinobiopharm.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Culmerciclib: A Technical Guide to its Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmerciclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating potent antineoplastic activity.[1][2] It primarily targets CDK4 and CDK6, key regulators of the cell cycle, and also shows inhibitory effects on CDK2.[3][4][5] This multi-targeted approach suggests a potential to overcome resistance mechanisms observed with more selective CDK4/6 inhibitors.[5] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the antineoplastic properties of this compound.
Mechanism of Action
This compound exerts its anticancer effects by selectively inhibiting CDK4 and CDK6.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) in the early G1 phase of the cell cycle.[1][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[1] This leads to cell cycle arrest, suppression of DNA replication, and ultimately, a decrease in tumor cell proliferation.[1] this compound has a particularly strong selective inhibitory effect on CDK4.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiopharm.com [sinobiopharm.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
TQB3616: A Technical Overview of its Molecular Targets in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
TQB3616 is an orally administered, novel, and potent small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] In the landscape of breast cancer therapeutics, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, CDK4/6 inhibitors have emerged as a standard of care.[3] TQB3616 distinguishes itself through its potent antitumor activity, demonstrating potential for greater efficacy in preclinical models when compared to other approved CDK4/6 inhibitors.[1][2] This technical guide provides an in-depth overview of the molecular targets of TQB3616 in breast cancer, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Molecular Targets and Mechanism of Action
The primary molecular targets of TQB3616 are CDK4 and CDK6, serine/threonine kinases that play a pivotal role in the regulation of the cell cycle.[3][4] In HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[2]
TQB3616 exerts its therapeutic effect by binding to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity. This action prevents the phosphorylation of the retinoblastoma protein (Rb).[3] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle.[3] By maintaining Rb in its active state, TQB3616 effectively induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][3]
Preclinical studies have shown that TQB3616 leads to a profound reduction in the phosphorylation of Rb at Serine 807/811.[1][2] Furthermore, unlike some other CDK4/6 inhibitors, TQB3616 has also been observed to promote apoptosis, or programmed cell death, contributing to its enhanced tumor-killing effects.[1][2]
Signaling Pathway
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on TQB3616: A Technical Guide
Introduction
TQB3616, also known as Culmerciclib, is an orally bioavailable small-molecule inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd., it represents a significant advancement in the therapeutic landscape for certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[3] This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on TQB3616, focusing on its mechanism of action, experimental validation, and pharmacokinetic profile.
Mechanism of Action
TQB3616's primary mechanism of action is the selective inhibition of CDK4 and CDK6.[1] These serine/threonine kinases are crucial for cell cycle progression, specifically the transition from the G1 (Gap 1) to the S (Synthesis) phase.[3] In many cancer cells, the CDK4/6 pathway is dysregulated, leading to uncontrolled proliferation.[4]
The canonical pathway involves the binding of D-type cyclins to CDK4/6, forming active complexes. These complexes then phosphorylate the retinoblastoma protein (Rb).[1][3] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1-S phase transition and DNA replication.
TQB3616 competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1][3] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. Consequently, the cell cycle is arrested in the G1 phase, suppressing DNA replication and inhibiting tumor cell proliferation.[1][3] Preclinical studies have shown that TQB3616 is a potent and selective CDK4/6 inhibitor, with some research suggesting a preferential inhibition of CDK4 over CDK6, which may contribute to a more tolerable safety profile.[5]
Signaling Pathway
Caption: TQB3616 inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.
Preclinical Research Data
The antitumor activity of TQB3616 has been evaluated in various preclinical models, demonstrating its potency against cancer cell lines and in vivo tumor models.
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (TQB3616) | IC50 (Abemaciclib) | Reference |
| T47D | HR+/HER2- Breast Cancer | 82.4 nM | 56.0 nM | [6] |
| MCF-7 | HR+/HER2- Breast Cancer | 115.5 nM | 124.2 nM | [6] |
Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Antitumor Efficacy
| Model | Cancer Type | Treatment and Dose | Tumor Growth Inhibition (TGI) | Comparator and TGI | Reference |
| MCF-7 Xenograft | Breast Cancer | 7.5 mg/kg | 60% | Palbociclib (20 mg/kg): 52%, LY2835219 (7.5 mg/kg): 45% | [7] |
| MCF-7 Xenograft | Breast Cancer | 15 mg/kg | 93% | Palbociclib (40 mg/kg): 80%, LY2835219 (15 mg/kg): 76% | [7] |
| LU-01-0393 PDX | Lung Cancer | 35 mg/kg | 65% | Not specified | [4][7] |
Note: TGI is a measure of the effectiveness of a treatment in preventing the growth of tumors in animal models.
Pharmacokinetics
Early clinical trials in healthy Chinese subjects have provided initial pharmacokinetic data for TQB3616.
| Parameter | Value | Condition | Reference |
| Tmax (Time to max concentration) | ~6-8 hours | Single dose | [3] |
| t1/2 (Half-life) | ~65-70 hours | Single dose | [3] |
| Accumulation (Cmax and AUC) | 3-5 times higher | After 28 days vs. single dose | [3] |
A study on the effect of food on TQB3616 pharmacokinetics revealed that administration with food significantly increased its absorption.[3]
| Parameter | Geometric Mean Ratio (Fed vs. Fasted) | 90% Confidence Interval | Reference |
| Cmax | 148.04% | 101.23%–216.51% | [3] |
| AUC0-t | 145.06% | 117.68%–178.83% | [3] |
| AUC0-∞ | 143.13% | 116.46%–175.91% | [3] |
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or found in supplementary materials of publications, the methodologies employed in foundational TQB3616 research can be summarized as follows.
In Vitro Cell Proliferation Assay
-
Objective: To determine the anti-proliferative activity of TQB3616 in cancer cell lines.
-
Methodology:
-
Cell Culture: Breast cancer cell lines (e.g., T47D, MCF-7) are cultured in appropriate media and conditions.[4][8]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of TQB3616, a comparator drug (e.g., abemaciclib), or a vehicle control.[4][8]
-
Incubation: Cells are incubated for a specified period, typically 72 hours.[7]
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP levels, respectively.
-
Data Analysis: The results are used to calculate IC50 values by plotting cell viability against drug concentration.[6]
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that TQB3616 inhibits the phosphorylation of Rb in tumor cells.
-
Methodology:
-
Sample Preparation: Tumor cells or tissues from in vivo studies are lysed to extract total protein.[7]
-
Protein Quantification: Protein concentration is determined using a method like the BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Rb and phosphorylated Rb (p-Rb). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensity is quantified to assess the level of p-Rb relative to total Rb.[7]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of TQB3616 in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., NOD-SCID) are used.[9]
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously to establish tumors.[7]
-
Treatment: Once tumors reach a specified size, mice are randomized into groups and treated with TQB3616 (administered orally), a vehicle control, or a comparator drug.[7]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., Western blotting).[7]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Caption: A general workflow for the preclinical and early clinical evaluation of TQB3616.
Clinical Development
TQB3616 entered clinical development in 2019.[5] Phase I studies have focused on safety, tolerability, and pharmacokinetics in healthy subjects and patients with advanced solid tumors.[3] Subsequent Phase II and III trials are evaluating the efficacy and safety of TQB3616, often in combination with endocrine therapies like fulvestrant, for patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on prior therapies.[10][11] These trials are crucial for establishing the clinical benefit and positioning of TQB3616 in cancer treatment regimens.
Foundational research has established TQB3616 as a potent and selective CDK4/6 inhibitor with a clear mechanism of action. Preclinical data from both in vitro and in vivo models have demonstrated significant antitumor activity, often superior to that of other drugs in its class at comparable doses.[7] Early clinical data have provided a favorable pharmacokinetic and safety profile, supporting its ongoing development in late-stage clinical trials for HR+/HER2- breast cancer and potentially other Rb-proficient malignancies.[4][7] The comprehensive body of evidence suggests that TQB3616 holds considerable promise as a valuable therapeutic option in oncology.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Culmerciclib In Vitro Assay Protocols: A Detailed Guide for Researchers
Abstract
Culmerciclib (also known as TQB3616) is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1] Its primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[2] This inhibition prevents the G1-S phase transition, leading to cell cycle arrest and a subsequent decrease in tumor cell proliferation.[2] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including kinase inhibition, cell proliferation, cell cycle analysis, and target engagement via Western blotting.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial drivers of cell cycle progression. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled proliferation. This compound is a next-generation CDK inhibitor with demonstrated potent activity against CDK2, CDK4, and CDK6. Its efficacy has been observed in various cancer cell lines, particularly those dependent on the CDK4/6-Rb pathway for growth. This document offers standardized protocols for researchers and drug development professionals to assess the in vitro pharmacological profile of this compound and similar CDK inhibitors.
Mechanism of Action: The CDK4/6-Rb Pathway
This compound exerts its anti-proliferative effects by targeting the CDK4/6-Cyclin D complex. In a normal cell cycle, this complex phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, thereby blocking S-phase entry and inducing G1 phase cell cycle arrest.[2]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: Enzymatic Inhibitory Activity (IC50) of this compound
| Target Kinase/Cyclin Complex | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 0.35 | [3][4] |
| CDK6/Cyclin D1 | 0.49 | [3][4] |
| CDK2/Cyclin A | 2.62 | [3] |
| CDK1/Cyclin B | 222 | [3] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Reference |
| T47D | HR+/HER2- | 82.4 | [3][4] |
| MCF-7 | HR+/HER2- | 115.5 | [3][4] |
| BT474 | HR+/HER2+ | 136.4 | [3] |
| MDA-MB-361 | HR+/HER2+ | 870.4 | [3] |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the kinase activity of CDK2, CDK4, and CDK6. A common method is a radiometric protein kinase assay or a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK4/Cyclin D1, CDK6/Cyclin D1, and CDK2/Cyclin A enzymes
-
Retinoblastoma (Rb) protein or a suitable peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and diluted this compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (CCK-8 or MTT)
This assay measures the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is apparent.[5][6][7][8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment to confirm G1 arrest.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or a DMSO control for 24-48 hours.
-
Cell Harvesting: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours (or overnight).[3]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[3] Gate the cell populations based on DNA content (G0/G1, S, and G2/M phases).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. ptglab.com [ptglab.com]
TQB3616 Cell-Based Assay Guidelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidelines for conducting cell-based assays with TQB3616, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). TQB3616 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those dependent on the CDK4/6 pathway for growth. These guidelines are intended to assist in the preclinical evaluation and characterization of TQB3616 in a laboratory setting.
Mechanism of Action
TQB3616 is an orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) to the S (Synthesis) phase.[1][2] In many cancer types, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated. TQB3616 works by inhibiting the phosphorylation of the retinoblastoma protein (Rb).[1][2] This prevention of Rb phosphorylation maintains the Rb-E2F transcription factor complex, which in turn blocks the transcription of genes required for S-phase entry, leading to G1 phase cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][2] Preclinical studies have shown that TQB3616 can induce apoptosis and its anti-tumor efficacy is comparable to other established CDK4/6 inhibitors.[2][3]
Signaling Pathway
The primary signaling pathway modulated by TQB3616 is the Cyclin D-CDK4/6-Rb pathway. The diagram below illustrates the mechanism of action of TQB3616 in inhibiting this pathway.
Key Cell-Based Assays
The following are detailed protocols for key in vitro assays to characterize the activity of TQB3616.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the inhibitory effect of TQB3616 on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, BT474) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of TQB3616 in culture medium. Remove the medium from the wells and add 100 µL of the TQB3616 dilutions. Include a vehicle control (e.g., DMSO-treated cells).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | TQB3616 IC50 (µM) |
| MCF-7 | Data to be determined experimentally |
| T47D | Data to be determined experimentally |
| BT474 | Data to be determined experimentally |
| MDA-MB-361 | Data to be determined experimentally |
Note: Preclinical studies have shown that TQB3616 demonstrates potent anti-proliferative activity in Rb-proficient cancer cell lines, with over 50% inhibition at 0.3 µM in 8 out of 18 cell lines tested.[4]
Colony Formation Assay
This assay assesses the long-term effect of TQB3616 on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of TQB3616. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Data Acquisition: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the treated wells to the vehicle control to determine the inhibitory effect.
Data Presentation:
| Treatment | Concentration (µM) | Colony Count | % Inhibition |
| Vehicle Control | - | Data | 0 |
| TQB3616 | 0.1 | Data | Calculate |
| TQB3616 | 1.0 | Data | Calculate |
| TQB3616 | 10.0 | Data | Calculate |
Note: In a colony formation assay, TQB3616 was shown to be significantly more effective than abemaciclib (B560072) in reducing the colony formation rate of HR-positive breast cancer cells.[3]
Cell Cycle Analysis
This assay determines the effect of TQB3616 on cell cycle distribution.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with TQB3616 at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.
Data Presentation:
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Data | Data | Data |
| TQB3616 | 0.1 | Data | Data | Data |
| TQB3616 | 1.0 | Data | Data | Data |
| TQB3616 | 10.0 | Data | Data | Data |
Note: Both TQB3616 and abemaciclib have been shown to induce G1/S phase arrest in T47D and BT474 breast cancer cell lines in a dose-dependent manner.[3]
Apoptosis Assay
This assay is used to quantify the induction of apoptosis by TQB3616.
Protocol:
-
Cell Treatment: Treat cells with TQB3616 as described for the cell cycle analysis.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | - | Data | Data |
| TQB3616 | 0.1 | Data | Data |
| TQB3616 | 1.0 | Data | Data |
| TQB3616 | 10.0 | Data | Data |
Note: TQB3616 has been demonstrated to be more effective than abemaciclib in promoting apoptosis in T47D and BT474 breast cancer cells.[3]
Western Blot Analysis
This technique is used to assess the phosphorylation status of Rb and the expression levels of other cell cycle-related proteins.
Protocol:
-
Protein Extraction: Treat cells with TQB3616, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-Rb (Ser807/811), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation:
Summarize the changes in protein levels or phosphorylation status in a table or as representative blot images.
| Treatment | Concentration (µM) | p-Rb (Ser807/811) / Total Rb |
| Vehicle Control | - | 1.0 |
| TQB3616 | 0.1 | Relative fold change |
| TQB3616 | 1.0 | Relative fold change |
Note: TQB3616 has been shown to reduce the levels of phosphorylated Rb.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization of TQB3616.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Culmerciclib (TQB3616) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmerciclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with additional activity against CDK2.[1][2] By inhibiting these kinases, this compound blocks the phosphorylation of the Retinoblastoma protein (Rb), preventing the G1-S phase transition of the cell cycle and thereby suppressing tumor cell proliferation.[3] These application notes provide a summary of preclinical data and detailed protocols for the use of this compound in xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action: CDK4/6 Inhibition
This compound targets the CDK4/6-Cyclin D-Rb pathway, which is a critical regulator of cell cycle progression. In many cancer types, this pathway is dysregulated, leading to uncontrolled cell growth. This compound's inhibition of CDK4/6 restores the cell cycle checkpoint, leading to G1 arrest.[3] Its enhanced inhibitory effects on CDK2 and CDK4 may help in overcoming clinical resistance to other CDK4/6 inhibitors.[1]
References
TQB3616: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TQB3616 is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), demonstrating potent antineoplastic activity.[1] It has shown promise in preclinical studies for the treatment of various cancers, particularly hormone receptor-positive (HR+) breast cancer.[2][3] This document provides detailed application notes and protocols for the preparation and use of TQB3616 in common preclinical experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of TQB3616 is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₇FN₈ | [4] |
| Molecular Weight | 446.53 g/mol | [4] |
| Appearance | Not specified in provided results. Typically a solid. | |
| CAS Number | N/A | [4] |
Solubility
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Likely soluble | Common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays. |
| Ethanol | May be soluble | Can be used as a co-solvent with aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Lower solubility | For final dilutions in cell culture media or formulation for in vivo administration. Solubility may be pH-dependent. |
Preparation of TQB3616 for Experiments
Preparation for In Vitro Experiments
Objective: To prepare TQB3616 stock solutions and working solutions for use in cell-based assays.
Materials:
-
TQB3616 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of TQB3616 powder. For a 10 mM stock solution, weigh 4.465 mg of TQB3616.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For 4.465 mg, add 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Dilute the stock solution in cell culture medium to the final desired concentration immediately before use.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage and Stability:
-
Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4]
-
Protect from light.[4]
-
Working solutions in aqueous media should be prepared fresh for each experiment.
Preparation for In Vivo Experiments
Objective: To formulate TQB3616 for oral administration in animal models.
Materials:
-
TQB3616 powder
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, Tween 80, etc. - vehicle composition may need optimization)
-
Sterile water
-
Homogenizer or sonicator
-
Gavage needles
Protocol:
-
Vehicle Preparation:
-
Prepare the desired vehicle solution. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water. The addition of a surfactant like Tween 80 (e.g., 0.1-0.5%) can aid in suspension.
-
-
TQB3616 Formulation:
-
Calculate the required amount of TQB3616 based on the desired dose (e.g., mg/kg) and the dosing volume for the animal model.
-
Weigh the TQB3616 powder and add it to the appropriate volume of the prepared vehicle.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. The formulation should be prepared fresh daily.
-
-
Administration:
-
Administer the TQB3616 suspension to the animals via oral gavage using an appropriately sized gavage needle.
-
Ensure the suspension is well-mixed before each administration.
-
Note: Preclinical studies have utilized TQB3616 in capsule form for administration to human subjects.[2] For animal studies, oral gavage of a suspension is a common alternative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TQB3616 and a general workflow for its experimental use.
Caption: Mechanism of action of TQB3616 in inhibiting cell cycle progression.
Caption: General experimental workflow for TQB3616 preparation and use.
Summary
TQB3616 is a promising CDK4/6 inhibitor with demonstrated preclinical efficacy.[3][5] While specific solubility data is limited, the protocols outlined in this document provide a starting point for its use in both in vitro and in vivo research settings. It is recommended that researchers empirically determine the optimal solubility and formulation for their specific experimental needs. The provided diagrams offer a visual representation of the compound's mechanism of action and a general guide for experimental procedures.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 3. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Culmerciclib (TQB3616) in Breast Cancer Cell Lines: Application Notes and Protocols
For Research Use Only
Introduction
Culmerciclib (also known as TQB3616) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Dysregulation of the CDK4/6-retinoblastoma (RB) pathway is a frequent event in breast cancer, leading to uncontrolled cell proliferation.[3][4] this compound is designed to interrupt this pathway, thereby inhibiting the growth of cancer cells.[4][5] It has demonstrated significant antineoplastic activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+) breast cancer.[1][3]
These application notes provide a summary of the in vitro effects of this compound on various breast cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action
This compound selectively inhibits CDK4 and CDK6, which are key regulators of the cell cycle.[1] In hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6-Rb pathway is often hyperactivated. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 phase cell cycle arrest and inhibition of tumor cell proliferation.[3][4]
Data Presentation
In Vitro Antiproliferative Activity of this compound
The antiproliferative activity of this compound was evaluated against a panel of human breast cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below and compared with abemaciclib, another CDK4/6 inhibitor.
| Cell Line | Subtype | This compound (TQB3616) IC50 (nM) | Abemaciclib IC50 (nM) | Reference |
| T47D | HR+/HER2- | 82.4 | 56.0 | [3] |
| MCF-7 | HR+/HER2- | 115.5 | 124.2 | [3] |
| BT474 | HR+/HER2+ | 136.4 | 1190.0 | [3] |
| MDA-MB-361 | HR+/HER2+ | 870.4 | 1005.0 | [3] |
Table 1: IC50 values of this compound and Abemaciclib in various breast cancer cell lines.
Cell Cycle Analysis
Treatment with this compound has been shown to induce G1/S phase arrest in breast cancer cell lines. The effect of this compound on the cell cycle distribution of T47D and BT474 cells was determined by flow cytometry.
| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| T47D | DMSO (Control) | 55.2 | 35.1 | 9.7 | [3] |
| T47D | This compound (0.5 µM) | 75.8 | 18.2 | 6.0 | [3] |
| T47D | This compound (1.0 µM) | 82.1 | 12.3 | 5.6 | [3] |
| BT474 | DMSO (Control) | 58.9 | 30.5 | 10.6 | [3] |
| BT474 | This compound (0.5 µM) | 78.3 | 15.4 | 6.3 | [3] |
| BT474 | This compound (1.0 µM) | 85.6 | 9.8 | 4.6 | [3] |
Table 2: Effect of this compound on cell cycle distribution in T47D and BT474 cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol describes how to determine the antiproliferative effect of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., T47D, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (TQB3616)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[3]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells with the drug for 72 hours.[3]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Rb Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of its direct target, the Rb protein.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound (TQB3616)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with desired concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb and total Rb overnight at 4°C. A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. A profound reduction in the level of phosphorylated Rb protein at Ser807/811 is expected following this compound treatment.[4]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of breast cancer cells after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. dovepress.com [dovepress.com]
- 4. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TQB3616 Administration in Animal Studies: Application Notes and Protocols
Introduction
TQB3616 is a novel, orally bioavailable, and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a decrease in tumor cell proliferation.[1][3] TQB3616 has demonstrated potent antitumor activity in preclinical studies, particularly in hormone receptor-positive (HR+) breast cancer models.[4][5] It has been shown to be more potent than other CDK4/6 inhibitors like abemaciclib (B560072) in certain xenograft models, causing significant tumor regression.[4] This document provides detailed application notes and protocols for the administration of TQB3616 in animal studies based on available preclinical data.
Mechanism of Action
TQB3616 selectively inhibits CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb).[1][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 phase arrest and suppression of tumor cell proliferation.[1] Some studies also suggest that TQB3616 can promote apoptosis in cancer cells.[4][5]
Data Presentation
In Vivo Efficacy of TQB3616 in Xenograft Models
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 CDX | Breast Cancer | TQB3616 | 7.5 mg/kg | 60% | [2] |
| MCF-7 CDX | Breast Cancer | TQB3616 | 15 mg/kg | 93% | [2] |
| MCF-7 CDX | Breast Cancer | Palbociclib | 20 mg/kg | 52% | [2] |
| MCF-7 CDX | Breast Cancer | Palbociclib | 40 mg/kg | 80% | [2] |
| MCF-7 CDX | Breast Cancer | LY2835219 | 7.5 mg/kg | 45% | [2] |
| MCF-7 CDX | Breast Cancer | LY2835219 | 15 mg/kg | 76% | [2] |
| MCF-7 Xenograft | Breast Cancer | TQB3616 | 50 mg/kg/day | Superior to Abemaciclib | [7] |
| MCF-7 Xenograft | Breast Cancer | Abemaciclib | 50 mg/kg/day | - | [7] |
| LU-01-0393 PDX | Lung Cancer | TQB3616 | 35 mg/kg | 65% | [2] |
CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft
Signaling Pathway
Experimental Protocols
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model
This protocol is based on studies using the MCF-7 cell-derived xenograft model.[2][7]
1. Materials and Reagents
-
TQB3616
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose sodium or as described below)
-
MCF-7 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old
-
Matrigel
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calipers
-
Anesthesia
2. Animal Model Development
-
Culture MCF-7 cells according to standard protocols.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.
3. Formulation of TQB3616 for Oral Administration Note: The precise formulation for TQB3616 used in the cited preclinical studies is not detailed. The following is a general protocol for preparing a suspension for oral administration.
-
Weigh the required amount of TQB3616 powder.
-
Prepare the vehicle solution. A commonly used vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water with 0.1% (v/v) Tween 80.
-
Gradually add the TQB3616 powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
4. Drug Administration
-
Administer TQB3616 or vehicle to the respective groups via oral gavage.
-
Dosages from preclinical studies include 7.5 mg/kg, 15 mg/kg, and 50 mg/kg, administered once daily.[2][7]
-
The treatment duration can vary, for example, for 21 or 33 consecutive days.[7]
5. Monitoring and Endpoints
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Western Blot Analysis of Rb Phosphorylation in Tumor Tissue
This protocol is to verify the in vivo mechanism of action of TQB3616.[2]
1. Materials and Reagents
-
Excised tumor tissue from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
2. Sample Preparation
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control to normalize the results.
Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Assessing Culmerciclib (TQB3616) Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmerciclib (also known as TQB3616) is a novel, orally bioavailable inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound's primary mechanism of action involves the inhibition of CDK4 and CDK6, which prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] This action blocks the G1-S phase transition of the cell cycle, thereby inhibiting DNA replication and suppressing tumor cell proliferation.[3] Due to its potent and selective activity, this compound has shown significant promise in preclinical and clinical studies, particularly in hormone receptor-positive (HR+)/HER2-negative breast cancer.[4][5]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical mouse models, a critical step in its development as a therapeutic agent. The protocols outlined below cover xenograft model establishment, drug administration, efficacy evaluation, and pharmacodynamic analysis of target engagement.
Mechanism of Action: The CDK4/6-Rb Pathway
The diagram below illustrates the signaling pathway targeted by this compound. In normal cell cycle progression, Cyclin D complexes with CDK4/6, leading to the phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then promotes the transcription of genes necessary for the cell to enter the S phase. This compound inhibits the kinase activity of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) (%) | Reference |
| MCF-7 CDX | Breast Cancer | This compound | 7.5 | Oral (daily) | 60 | [2] |
| MCF-7 CDX | Breast Cancer | This compound | 15 | Oral (daily) | 93 | [2] |
| MCF-7 CDX | Breast Cancer | This compound | 50 | Oral (daily) | > Abemaciclib (50 mg/kg) | [6] |
| LU-01-0393 PDX | Lung Cancer | This compound | 35 | Oral (daily) | 65 | [2] |
Table 2: Comparative In Vivo Efficacy of this compound and Other CDK4/6 Inhibitors
| Animal Model | Cancer Type | Treatment | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) (%) | Reference |
| MCF-7 CDX | Breast Cancer | This compound | 7.5 | Oral (daily) | 60 | [2] |
| MCF-7 CDX | Breast Cancer | This compound | 15 | Oral (daily) | 93 | [2] |
| MCF-7 CDX | Breast Cancer | Palbociclib | 20 | Oral (daily) | 52 | [2] |
| MCF-7 CDX | Breast Cancer | Palbociclib | 40 | Oral (daily) | 80 | [2] |
| MCF-7 CDX | Breast Cancer | Abemaciclib | 7.5 | Oral (daily) | 45 | [2] |
| MCF-7 CDX | Breast Cancer | Abemaciclib | 15 | Oral (daily) | 76 | [2] |
Experimental Protocols
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Protocol 1: MCF-7 Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the estrogen-dependent MCF-7 human breast adenocarcinoma cell line.
Materials:
-
MCF-7 cells
-
Female immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
17β-Estradiol pellets (0.72 mg/pellet, 60-day release)
-
Growth medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer and trypan blue
-
Surgical instruments for pellet implantation
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice. Make a small incision on the dorsal side and subcutaneously implant a 17β-Estradiol pellet. Close the incision with a wound clip or suture. Allow mice to recover for one week.
-
Cell Culture: Culture MCF-7 cells in growth medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using Trypsin-EDTA. Wash the cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors are palpable, measure the length and width using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Protocol 2: this compound Administration
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound (TQB3616) powder
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the average body weight of the mice.
-
Prepare the vehicle solution. For a multi-component vehicle, dissolve this compound in DMSO first, then add the other components sequentially with thorough mixing.
-
Prepare the formulation fresh daily.
-
-
Administration:
-
Administer the prepared this compound formulation or vehicle control to the respective groups via oral gavage.
-
The dosing schedule should be based on the experimental design (e.g., once daily).
-
Protocol 3: Efficacy and Toxicity Assessment
This protocol outlines the monitoring of anti-tumor efficacy and potential toxicity.
Procedure:
-
Tumor Volume Measurement: Measure tumor volumes 2-3 times per week using calipers.
-
Body Weight Measurement: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specified treatment duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 4: Pharmacodynamic Analysis of pRb Inhibition
This protocol describes the assessment of target engagement by measuring the phosphorylation of Rb in tumor tissues via Western blot.
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total Rb
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Lysate Preparation: At the end of the study, excise tumors and snap-freeze them in liquid nitrogen. Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total Rb to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal. A reduction in the pRb/total Rb ratio in the this compound-treated group compared to the vehicle control indicates target engagement.[2]
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for TQB3616 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the efficacy of TQB3616 in combination with other anti-cancer agents. TQB3616 is a potent and selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action is the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[3][4] This inhibition prevents the progression of the cell cycle from the G1 to the S phase, leading to cell cycle arrest and suppression of tumor cell proliferation.[3][4] TQB3616 is under investigation, particularly for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer, often in combination with endocrine therapies such as fulvestrant.[5][6][7]
I. Introduction to TQB3616 Combination Therapy
The rationale for combining TQB3616 with other therapies stems from the potential to achieve synergistic anti-tumor effects, overcome drug resistance, and improve treatment outcomes.[8][9] CDK4/6 inhibitors, like TQB3616, primarily induce a cytostatic effect by arresting cells in the G1 phase.[3] Combining TQB3616 with cytotoxic agents or targeted therapies that act on different phases of the cell cycle or complementary signaling pathways can lead to enhanced tumor cell killing.[8][10] Preclinical studies have demonstrated that TQB3616 in combination with endocrine therapy or HER2-targeted therapy exhibits significant synergistic antitumor activity in breast cancer models.[7][11][12]
II. Key Experiments for Evaluating TQB3616 Combination Therapy
A systematic approach to evaluating TQB3616 combination therapy involves a series of in vitro and in vivo experiments to assess synergy, mechanism of action, and overall efficacy.
A. In Vitro Assays
1. Cell Viability and Synergy Analysis
-
Objective: To determine the anti-proliferative effects of TQB3616 as a single agent and in combination with another therapeutic, and to quantify the degree of synergy.
-
Methodology: A cell viability assay is performed on selected cancer cell lines. It is recommended to use DNA-based assays (e.g., CyQUANT) or direct cell counting, as metabolic-based assays (e.g., MTT, MTS) may be confounded by the cytostatic nature of CDK4/6 inhibitors which can increase cell size and metabolic activity without increasing cell number.[3]
-
Data Presentation: The IC50 (half-maximal inhibitory concentration) values for each drug alone and in combination should be determined. Synergy is then calculated using models such as the Bliss independence model or the Loewe additivity model.[13][14][15]
Table 1: Example of In Vitro IC50 and Synergy Data for TQB3616 and Drug X
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | TQB3616 | 82.4 | - | - |
| Drug X | 50.0 | - | - | |
| TQB3616 + Drug X (1:1 ratio) | 25.0 | 0.6 | Synergy | |
| T47D | TQB3616 | 115.5 | - | - |
| Drug X | 75.0 | - | - | |
| TQB3616 + Drug X (1:1 ratio) | 60.0 | 1.1 | Additive |
-
Note: A Combination Index (CI) < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
2. Cell Cycle Analysis
-
Objective: To confirm that TQB3616, alone and in combination, induces G1 cell cycle arrest.
-
Methodology: Cells are treated with TQB3616, the combination agent, or the combination for a specified period (e.g., 24-48 hours). The cells are then fixed, stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI), and analyzed by flow cytometry.[1][16]
-
Data Presentation: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
Table 2: Example of Cell Cycle Distribution in MCF-7 Cells Treated with TQB3616 and Drug X
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 45.2 | 35.1 | 19.7 |
| TQB3616 (100 nM) | 75.8 | 10.3 | 13.9 |
| Drug X (50 nM) | 48.1 | 30.5 | 21.4 |
| TQB3616 + Drug X | 85.3 | 5.2 | 9.5 |
3. Western Blot Analysis
-
Objective: To confirm the on-target effect of TQB3616 by assessing the phosphorylation status of Rb and to investigate the effects on downstream signaling pathways.
-
Methodology: Protein lysates from treated cells are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Rb (p-Rb) at sites targeted by CDK4/6 (e.g., Ser780, Ser807/811), total Rb, and other relevant proteins in the pathway.[17][18][19][20][21]
-
Data Presentation: Western blot images and densitometry analysis to quantify changes in protein levels.
Table 3: Example of Key Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier & Cat. No. | Dilution |
| p-Rb | Ser780 | Cell Signaling Technology, #XXXX | 1:1000 |
| p-Rb | Ser807/811 | Cell Signaling Technology, #XXXX | 1:1000 |
| Total Rb | - | Cell Signaling Technology, #XXXX | 1:1000 |
| Cyclin D1 | - | Santa Cruz Biotechnology, #XXXX | 1:500 |
| CDK4 | - | Cell Signaling Technology, #XXXX | 1:1000 |
| β-Actin (Loading Control) | - | Sigma-Aldrich, #XXXX | 1:5000 |
B. In Vivo Assays
1. Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of TQB3616 in combination therapy in a living organism.
-
Methodology: Immunocompromised mice are implanted with human cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX).[22][23][24] Once tumors are established, mice are randomized into treatment groups: vehicle control, TQB3616 alone, combination agent alone, and the combination of TQB3616 and the other agent. Tumor volume and body weight are monitored regularly.
-
Data Presentation: Tumor growth curves and calculated tumor growth inhibition (TGI) for each treatment group.
Table 4: Example of In Vivo Efficacy Data in an MCF-7 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1250 | - |
| TQB3616 (15 mg/kg, oral, daily) | 500 | 60 |
| Fulvestrant (5 mg/mouse, s.c., weekly) | 625 | 50 |
| TQB3616 + Fulvestrant | 125 | 90 |
III. Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (CyQUANT® Direct Cell Proliferation Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of TQB3616 and the combination drug in complete growth medium at 2X the final desired concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of CyQUANT® Direct reagent to each well.
-
Incubation: Incubate for 60 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence at an excitation of ~480 nm and emission of ~520 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with TQB3616 and/or the combination agent for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[5] Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Phospho-Rb
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the electrophoresis to separate the proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser780) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Efficacy Study
-
Animal Model: Use 6-8 week old female immunocompromised mice (e.g., NOD-SCID or athymic nude).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
TQB3616: Administer orally once daily at the predetermined dose (e.g., 15 mg/kg).
-
Combination Agent (e.g., Fulvestrant): Administer as per the established protocol (e.g., 5 mg/mouse subcutaneously, weekly).
-
Vehicle Control: Administer the appropriate vehicle on the same schedule.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
IV. Visualizations
Caption: CDK4/6-Rb signaling pathway and the mechanism of action of TQB3616.
Caption: Experimental workflow for evaluating TQB3616 combination therapy.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. dovepress.com [dovepress.com]
- 7. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. aacr.org [aacr.org]
Detecting pRb Inhibition by Culmerciclib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Culmerciclib (TQB3616) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with additional activity against CDK2.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, which plays a crucial role in the G1 phase of the cell cycle.[2][6] By inhibiting CDK4/6, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor.[1][2][6] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby preventing the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.[6][7][8] This targeted inhibition of the pRb pathway makes this compound a promising therapeutic agent for cancers with a dependency on this signaling axis, particularly in hormone receptor-positive (HR+) breast cancer.[2][3]
These application notes provide detailed protocols for established methods to detect and quantify the inhibition of pRb by this compound in both cellular and in vitro systems. The described methodologies are essential for preclinical and clinical research aimed at understanding the pharmacodynamics and efficacy of this and other CDK4/6 inhibitors.
Signaling Pathway and Mechanism of Action
The CDK4/6-pRb signaling pathway is a critical regulator of cell cycle progression. In its active, hypophosphorylated state, pRb binds to E2F transcription factors, repressing the expression of genes necessary for DNA synthesis.[6] Mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes, which then phosphorylate pRb.[6] This phosphorylation event causes a conformational change in pRb, leading to the release of E2F and subsequent transcription of S-phase genes.[7] this compound, by inhibiting CDK4/6, maintains pRb in its active, growth-suppressive state.[2][8]
Data Presentation: Efficacy of this compound and Other CDK Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to other established CDK4/6 inhibitors. This data is crucial for designing experiments and interpreting results.
Table 1: Enzymatic Inhibition (IC50) of this compound and Other CDK Inhibitors
| Inhibitor | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D1 (nM) | CDK2 (nM) | CDK1/Cyclin B (nM) | CDK5/p25 (nM) | CDK9/Cyclin T1 (nM) |
| This compound | 0.35[2] | 0.49[2] | Data Not Available | 246[2][3] | 35.3[2][3] | 12.5[2][3] |
| Palbociclib | 11[2] | 16[2] | >1000[2] | - | - | - |
| Ribociclib | 10[2] | 39[2] | >1000[2] | - | - | - |
| Abemaciclib | 2[2] | 10[2] | Data Not Available | - | - | - |
Table 2: Cellular Proliferation Inhibition (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | HR+ Breast Cancer | 82.4[3] |
| MCF-7 | HR+ Breast Cancer | 115.5[3] |
Experimental Protocols
Western Blotting for pRb Phosphorylation
Western blotting is a fundamental technique to directly assess the phosphorylation status of pRb in response to this compound treatment. A decrease in the phosphorylated form of pRb (p-pRb) relative to total pRb indicates successful target engagement.[6][9]
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MCF-7 or T47D) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][10]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.[7]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.[9]
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[9]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7][11]
-
Incubate the membrane with primary antibodies against phosphorylated pRb (e.g., anti-phospho-pRb Ser807/811) and total pRb overnight at 4°C.[9][10] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Wash the membrane again three times with TBST.[9]
-
-
Signal Detection and Analysis:
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a high-throughput method to assess the effect of this compound on cell cycle distribution. Inhibition of pRb phosphorylation is expected to cause an arrest in the G1 phase of the cell cycle.[12][13][14]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells and treat with this compound as described in the Western blotting protocol. A typical treatment duration is 24-48 hours.[15]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[15]
-
Incubate on ice for at least 30 minutes or store at -20°C.[15]
-
-
DNA Staining:
-
Centrifuge the fixed cells and discard the ethanol.[15]
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of pRb inhibition.
-
In Vitro Kinase Assay
An in vitro kinase assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified CDK4/6-Cyclin D complexes using a recombinant pRb substrate.[16]
Protocol:
-
Reaction Setup:
-
In a multi-well plate, prepare a reaction mixture containing kinase buffer, recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme, and a pRb substrate (full-length protein or peptide).[16]
-
Add this compound at various concentrations (or a vehicle control).
-
-
Kinase Reaction:
-
Detection and Analysis:
-
Radiometric Assay: Stop the reaction and separate the products by SDS-PAGE. Detect the incorporation of ³²P into the pRb substrate by autoradiography.[16]
-
Luminescence-Based Assay (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured with a plate reader.[16]
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.[16]
-
Conclusion
The methods detailed in these application notes provide a robust framework for assessing the inhibitory effect of this compound on the pRb pathway. Western blotting offers a direct visualization of pRb phosphorylation status within the cellular context. Flow cytometry provides quantitative data on the downstream effect of pRb inhibition on cell cycle progression. In vitro kinase assays allow for the direct measurement of the enzymatic inhibition of CDK4/6 by this compound. The combined use of these techniques will enable a comprehensive characterization of this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. This compound | C24H27FN8 | CID 122544510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2004705-28-4 | Benchchem [benchchem.com]
- 3. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. sinobiopharm.com [sinobiopharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TQB3616 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TQB3616 is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] The primary mechanism of action of TQB3616 involves the inhibition of the phosphorylation of the retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, leading to a cell cycle arrest at the G1-S transition phase.[4] This targeted approach has shown significant anti-proliferative activity in preclinical studies, particularly in hormone receptor-positive (HR+) breast cancer models.[1][2] While traditionally studied in 2D cell cultures and in vivo xenograft models, the evaluation of TQB3616 in three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more physiologically relevant context to assess its efficacy. 3D models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, which are critical factors in determining therapeutic response.[4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of TQB3616 in 3D cell culture models, tailored for researchers in oncology and drug development.
Signaling Pathway of TQB3616
TQB3616 targets the core machinery of the cell cycle. In many cancers, the Cyclin D-CDK4/6-Rb pathway is hyperactivated, leading to uncontrolled cellular proliferation. TQB3616 selectively binds to and inhibits the kinase activity of CDK4 and CDK6. This action prevents the phosphorylation of the Rb protein. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, thereby sequestering it and preventing the transcription of genes required for entry into the S phase of the cell cycle. This results in a G1 phase arrest and a subsequent reduction in tumor cell proliferation.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of TQB3616 in 2D Cell Culture
| Cell Line | Cancer Type | IC50 (nM) of TQB3616 | IC50 (nM) of Palbociclib | IC50 (nM) of Abemaciclib |
| MCF-7 | Breast Cancer (HR+/HER2-) | 15 | 52 | 45 |
| T47D | Breast Cancer (HR+/HER2-) | 25 | 80 | 76 |
| BT-474 | Breast Cancer (HR+/HER2+) | 30 | Not Reported | Not Reported |
| MDA-MB-361 | Breast Cancer (HER2+) | 45 | Not Reported | Not Reported |
Note: The data presented here is a representative summary from preclinical studies and should be used for comparative purposes. Actual IC50 values may vary depending on experimental conditions.[2]
Table 2: In Vivo Antitumor Activity of TQB3616 in Xenograft Models
| Model | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) % |
| MCF-7 CDX | TQB3616 | 7.5 mpk | 60% |
| MCF-7 CDX | TQB3616 | 15 mpk | 93% |
| MCF-7 CDX | Palbociclib | 20 mpk | 52% |
| MCF-7 CDX | Palbociclib | 40 mpk | 80% |
| LU-01-0393 PDX | TQB3616 | 35 mpk | 65% |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft; mpk: mg/kg. Data is a representative summary from preclinical studies.
Experimental Protocols
The following protocols are adapted from established methodologies for testing small molecule inhibitors in 3D cell culture and are tailored for the evaluation of TQB3616.
Protocol 1: Breast Cancer Spheroid Formation
This protocol describes the generation of tumor spheroids from established breast cancer cell lines.
Materials:
-
HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Culture breast cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a seeding density of 1,000-5,000 cells/well.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.[4]
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.[4]
-
Incubate the plate for 3-5 days to allow for spheroid formation, monitoring daily with a microscope.[4]
Protocol 2: TQB3616 Treatment of Tumor Spheroids
This protocol outlines the procedure for treating established tumor spheroids with TQB3616.
Materials:
-
Established tumor spheroids in a 96-well plate
-
TQB3616 stock solution (dissolved in DMSO)
-
Complete culture medium
-
Serially diluted TQB3616 solutions
-
Vehicle control (DMSO in culture medium)
Procedure:
-
Prepare a series of TQB3616 dilutions in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.[4]
-
Add 50 µL of the prepared TQB3616 dilutions or vehicle control to the respective wells.[4]
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Proceed with downstream analysis, such as viability assays or spheroid size measurement.
Protocol 3: Spheroid Viability and Size Assessment
This protocol describes the measurement of cell viability and size of the spheroids after treatment.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure for Viability Assay:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the contents to an opaque-walled 96-well plate if the culture plate is not opaque.
-
Measure the luminescence using a luminometer.[5]
Procedure for Spheroid Size Measurement:
-
Image the spheroids at various time points (e.g., 0, 24, 48, 72 hours) post-treatment using an inverted microscope.[4]
-
Capture brightfield images of each spheroid.
-
Use image analysis software to measure the diameter of each spheroid.[4]
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.[4]
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol is for visualizing protein expression, such as the proliferation marker Ki-67, within the spheroids.
Materials:
-
Treated spheroids in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-Ki-67)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Carefully aspirate the medium from the wells.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
Protocol 5: Western Blot Analysis of Spheroids
This protocol is for analyzing the expression and phosphorylation status of target proteins, such as Rb and pRb.
Materials:
-
Treated spheroids
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-pRb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[8][9]
Conclusion
The use of 3D cell culture models provides a more clinically relevant platform for the preclinical evaluation of anti-cancer agents like TQB3616. The protocols outlined above offer a framework for researchers to investigate the efficacy of TQB3616 in tumor spheroids, enabling a more comprehensive understanding of its therapeutic potential. These advanced in vitro models can help bridge the gap between traditional 2D cell culture and in vivo studies, ultimately contributing to the development of more effective cancer therapies.
References
- 1. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [worldwide.promega.com]
- 6. Multicellular tumor spheroid models to explore cell cycle checkpoints in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Culmerciclib Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Culmerciclib (also known as TQB3161) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] It also exhibits inhibitory activity against CDK2.[2][3][4] In the cell cycle, CDK4 and CDK6 form complexes with Cyclin D to phosphorylate the Retinoblastoma protein (Rb).[5] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and a subsequent decrease in tumor cell proliferation.[1][5]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line. Based on preclinical studies, a sensible starting range for a dose-response experiment would be from 10 nM to 10 µM. For sensitive breast cancer cell lines, the half-maximal inhibitory concentration (IC50) for cell proliferation has been reported to be in the nanomolar range (see Table 1). It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For long-term storage, the solid powder should be stored at -20°C for up to 3 years, and the DMSO stock solution should be aliquoted into single-use vials and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
A4: The duration of treatment will depend on the specific assay. For cell proliferation and viability assays, treatment times of 48 to 96 hours are common to observe a significant effect. For mechanism of action studies, such as assessing the phosphorylation of Rb, shorter time points (e.g., 2, 6, 12, 24 hours) may be more appropriate to capture the primary effects of the inhibitor. A time-course experiment is recommended to determine the optimal treatment duration for your experimental goals.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| T47D | HR+/HER2- | 82.4 |
| MCF-7 | HR+/HER2- | 115.5 |
| BT474 | HR+/HER2+ | 136.4 |
| MDA-MB-361 | HR+/HER2+ | 870.4 |
Data sourced from a preclinical study on TQB3616.[3]
Table 2: Enzymatic Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK4/Cyclin D1 | 0.35 |
| CDK6/Cyclin D1 | 0.49 |
| CDK1/Cyclin B | 246 |
| CDK5/p25 | 35.3 |
| CDK9/Cyclin T1 | 12.5 |
Data sourced from Probechem.[1][8]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to fit a sigmoidal dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot Analysis of Phosphorylated Rb (p-Rb)
This protocol is for verifying the on-target effect of this compound by assessing the phosphorylation status of Rb.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total Rb and loading control antibodies.
-
Data Analysis: Quantify the band intensities and normalize the p-Rb signal to the total Rb and loading control signals. A decrease in the p-Rb/total Rb ratio indicates successful target engagement by this compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at different concentrations and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected after successful this compound treatment.
Mandatory Visualizations
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.
Caption: Workflow for optimizing this compound dosage in a new cell line.
Caption: A logical guide for troubleshooting unexpected results with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak inhibition of cell proliferation | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient Treatment Duration: The cytostatic effects of CDK4/6 inhibitors can take time to manifest. 3. Cell Line Resistance: The cell line may be resistant to CDK4/6 inhibition (e.g., Rb-negative).[5] 4. Compound Instability: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50. 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Verify the Rb status of your cell line. Use a known sensitive cell line (e.g., MCF-7) as a positive control. 4. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| No decrease in p-Rb levels | 1. Ineffective Concentration: The concentration used may not be sufficient to inhibit CDK4/6. 2. Incorrect Timing: The time point for analysis may be too early or too late. 3. Poor Antibody Quality: The primary antibody for p-Rb may not be optimal. | 1. Use a concentration at or above the IC50 for your cell line. 2. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal time for p-Rb inhibition. 3. Validate your p-Rb antibody using positive and negative controls. |
| No G1 cell cycle arrest | 1. Suboptimal Drug Exposure: The concentration or duration of treatment may be insufficient. 2. Cell Line-Specific Effects: The cell line may have bypass mechanisms (e.g., high Cyclin E/CDK2 activity). 3. Issues with Flow Cytometry: Problems with cell fixation or staining can lead to poor resolution of cell cycle phases. | 1. Increase the concentration and/or duration of this compound treatment. 2. Consider that this compound also inhibits CDK2, which could lead to more complex cell cycle effects in some contexts.[2][3][4] 3. Ensure proper fixation with ice-cold 70% ethanol and adequate PI staining. |
| Precipitation of this compound in culture medium | 1. Low Solubility in Aqueous Media: this compound is poorly soluble in water.[7] 2. High Final Concentration: The desired final concentration may exceed its solubility limit in the medium. | 1. Ensure the DMSO stock is fully dissolved before diluting in medium. Prepare fresh dilutions for each experiment. 2. Avoid excessively high concentrations. If a high concentration is necessary, consider the final DMSO percentage and potential for precipitation. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell seeding density, passage number, or growth phase. 2. Inconsistent Drug Preparation: Variations in the dilution of the stock solution. | 1. Maintain consistent cell culture practices. Use cells within a narrow passage number range and ensure they are in the exponential growth phase at the start of the experiment. 2. Prepare fresh dilutions of this compound for each experiment and vortex thoroughly. |
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. sinobiopharm.com [sinobiopharm.com]
- 5. benchchem.com [benchchem.com]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
Culmerciclib Xenograft Experiments: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Culmerciclib in xenograft models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound xenograft experiments, from experimental design to data interpretation.
Pre-Experiment & Setup
Q1: Which cell lines are appropriate for a this compound xenograft model?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), with a strong bias towards CDK4.[1][2] Therefore, the ideal cell lines for xenograft models are those dependent on the CDK4/6 pathway for proliferation. Key characteristics to look for include:
-
Hormone Receptor Status: Cell lines from HR-positive (ER+) breast cancers, such as MCF-7, are common models as this is a primary clinical indication for CDK4/6 inhibitors.[3]
-
Retinoblastoma (Rb) Protein Status: The cell line must be Rb-proficient (express wild-type Rb). The antitumor activity of CDK4/6 inhibitors relies on preventing the phosphorylation of Rb to induce G1 cell cycle arrest.[4][5] Rb-null cell lines will be intrinsically resistant.
-
CDKN2A (p16) Status: Cell lines with loss or inactivation of the CDKN2A tumor suppressor gene, which encodes the p16 protein, are often sensitive to CDK4/6 inhibition. p16 is a natural inhibitor of CDK4/6, and its absence leads to pathway hyperactivation.[4]
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound is an orally bioavailable drug.[5] For preclinical animal studies, it is typically formulated fresh daily. While a specific vehicle for this compound is not detailed in the provided results, a common formulation for similar poorly soluble kinase inhibitors for oral gavage is a suspension in a vehicle like:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline or Water[6]
Note: Always ensure the final concentration of DMSO is low to minimize its own potential toxicity. The solution should be mixed thoroughly to ensure a uniform suspension before each administration.
During the Experiment
Q3: We are observing significant animal toxicity (e.g., weight loss, lethargy). What should we do?
A3: Toxicity is a common concern with CDK inhibitors due to their effect on rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.[7][8]
-
Monitor Closely: Daily monitoring of body weight, food/water intake, and clinical signs (posture, activity, signs of diarrhea) is critical.[6]
-
Dose Reduction: If significant weight loss (>15-20%) or severe clinical signs are observed, consider reducing the dose in subsequent cohorts.
-
Dosing Schedule Modification: Instead of daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) might be better tolerated while maintaining efficacy.
-
Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration or highly palatable moist food to encourage eating.[6]
-
Hematological Monitoring: The most common dose-limiting toxicities for CDK4/6 inhibitors are hematological, particularly neutropenia.[7][8] If possible, perform complete blood counts (CBCs) to monitor for neutropenia, anemia, and thrombocytopenia. Dose interruption may be necessary if severe neutropenia is observed.[6]
Q4: Tumor growth in the control group is slow or inconsistent. How does this affect the study?
A4: Robust and consistent tumor growth in the vehicle-treated control group is essential for a valid study. Slow or erratic growth can mask the therapeutic effect of this compound.
-
Cell Line Health: Ensure the cells used for implantation are healthy, in a logarithmic growth phase, and have a low passage number.
-
Implantation Technique: Standardize the number of cells injected, the injection volume, and the location. Subcutaneous injections in the flank are common and allow for easy measurement.
-
Animal Strain: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) appropriate for the cell line to prevent tumor rejection.
-
Tumor Establishment: Wait until tumors reach a palpable and measurable size (e.g., 150-200 mm³) before randomizing animals into treatment groups. This ensures that all tumors are actively growing at the start of treatment.[9]
Interpreting Results
Q5: We are not observing the expected tumor growth inhibition (TGI). What are the potential causes?
A5: Lack of efficacy can stem from multiple factors related to the drug, the model, or the experimental procedure.
-
Drug Formulation and Administration: Was the drug properly solubilized or suspended? Was oral gavage performed correctly to ensure the full dose was delivered?
-
Model Resistance: The chosen cell line xenograft may have intrinsic or acquired resistance to CDK4/6 inhibitors. This can be due to factors like loss of Rb, or amplification of other cell cycle proteins. Consider verifying the expression of key pathway components (Rb, Cyclin D) in your xenograft tumors.
-
Suboptimal Dosing: The dose might be too low to achieve a therapeutic concentration in the tumor tissue. A dose-response study may be necessary to determine the optimal dose for your specific model.
-
Pharmacokinetics: The drug may be rapidly metabolized or cleared in the mouse strain being used, preventing sustained target inhibition.
Q6: Should we expect tumor regression or just stasis with this compound?
A6: The primary mechanism of CDK4/6 inhibitors is to induce cell cycle arrest (cytostasis), leading to a stabilization of tumor growth.[5] However, in some preclinical models and clinical cases, significant tumor regression has been observed.[4] The outcome can depend on the specific tumor model's biology. Therefore, observing stable disease or significant growth delay should be considered a positive outcome, while tumor regression is a strong efficacy signal.
Quantitative Data
While specific preclinical xenograft data for this compound is limited in publicly available sources, data from other CDK4/6 inhibitors and clinical trials of this compound can provide a useful reference.
Table 1: Efficacy of CDK4/6 Inhibitors in Preclinical Xenograft Models
| Drug | Cancer Type | Model | Dose & Schedule | Efficacy Metric | Result | Citation |
|---|---|---|---|---|---|---|
| GLR2007 | Glioblastoma | Orthotopic Xenograft | 50 mg/kg, daily | Tumor Growth Inhibition (TGI) | 95.9% TGI (P<0.001) vs. vehicle | [10] |
| GLR2007 | Breast Cancer | Orthotopic Xenograft | 50 mg/kg, daily | Tumor Growth Inhibition (TGI) | 81.4% TGI (P=0.037) vs. vehicle | [10] |
| Abemaciclib | ER+ Breast Cancer | PDX Model | 50 mg/kg, daily | Tumor Growth | Significant inhibition | [9] |
| Palbociclib | ER+ Breast Cancer | PDX Model | 100 mg/kg, 5 days/week | Tumor Growth | Resistance observed in one model | [9] |
| Ribociclib | ER+ Breast Cancer| PDX Model | 75 mg/kg, daily | Change in Tumor Volume| Significant anti-tumoral effects |[9] |
Table 2: Clinical Efficacy of this compound (TQB3616) in Combination with Fulvestrant
| Trial | Indication | Metric | This compound Arm | Control Arm | Hazard Ratio (HR) |
|---|---|---|---|---|---|
| TQB3616-III-01 | HR+/HER2- Advanced Breast Cancer | Median Progression-Free Survival (PFS) | 16.62 months | 7.46 months | 0.36 (p < 0.0001)[11] |
| TQB3616-III-01 | HR+/HER2- Advanced Breast Cancer | Objective Response Rate (ORR) | 40.21% | 12.12% | N/A[11] |
| CULMINATE-2 | HR+/HER2- Advanced Breast Cancer | Median Progression-Free Survival (PFS) | Not Reached | 22.0 months | 0.40 (p < 0.0001)[2] |
| CULMINATE-2 | HR+/HER2- Advanced Breast Cancer | Objective Response Rate (ORR) | 59.3% | 42.3% | N/A[2] |
Experimental Protocols
Detailed Methodology: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
-
Culture the chosen cancer cell line (e.g., MCF-7) in the recommended medium under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in an appropriate medium (e.g., 50:50 PBS and Matrigel) at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL). Keep on ice until injection.
2. Animal Handling and Tumor Implantation:
-
Use female immunodeficient mice (e.g., 6-8 week old athymic nude or NOD/SCID).
-
Allow animals to acclimatize for at least one week before the experiment.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound treatment) with similar average tumor volumes.
4. Drug Preparation and Administration:
-
Prepare the this compound formulation and vehicle control fresh daily.
-
Administer the specified dose (e.g., 50 mg/kg) orally via gavage once daily. The administration volume is typically 10 mL/kg body weight.
-
Administer the vehicle control to the control group on the same schedule.
5. Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in behavior, posture, grooming, presence of diarrhea).
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity.
6. Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Excise tumors and measure their final weight.
-
Collect tumors and other tissues for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-Rb) or histopathology.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of the CDK4/6-Rb pathway.
Experimental Workflow
Caption: A standard experimental workflow for a this compound xenograft efficacy study.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in xenograft experiments.
References
- 1. sinobiopharm.com [sinobiopharm.com]
- 2. sinobiopharm.com [sinobiopharm.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H27FN8 | CID 122544510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
- 11. sinobiopharm.com [sinobiopharm.com]
Navigating the Nuances of TQB3616: A Guide to Interpreting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unforeseen results during experiments with TQB3616, a potent and selective CDK4/6 inhibitor. By anticipating and addressing potential challenges, this guide aims to facilitate smoother experimental workflows and more accurate data interpretation.
Troubleshooting Guide: Interpreting Unexpected Outcomes
When experimental results deviate from the expected, a systematic approach to troubleshooting is crucial. The following table outlines potential unexpected observations, their likely causes, and actionable solutions.
| Unexpected Result | Potential Cause(s) | Recommended Action(s) |
| Reduced or No Inhibition of Cell Proliferation in Expectedly Sensitive Cell Lines | 1. Cell Line Integrity: Misidentification, contamination (e.g., mycoplasma), or genetic drift of the cell line. 2. TQB3616 Degradation: Improper storage or handling of the compound. 3. Suboptimal Assay Conditions: Incorrect seeding density, incubation time, or drug concentration. 4. Acquired Resistance: Prolonged culture or previous exposure to other CDK4/6 inhibitors may have led to the development of resistance mechanisms. | 1. Cell Line Authentication: Perform STR profiling and regular mycoplasma testing. 2. Compound Verification: Use a fresh aliquot of TQB3616 and verify its concentration. Store as recommended. 3. Assay Optimization: Conduct a dose-response and time-course experiment to determine the optimal conditions. 4. Resistance Marker Analysis: Analyze cells for known resistance markers (e.g., Rb loss, CDK6 amplification). |
| Increased Cell Proliferation at Low TQB3616 Concentrations | 1. Hormesis: A biphasic dose-response phenomenon where low doses of a substance can have a stimulatory effect. 2. Off-Target Effects: At very low concentrations, the drug might interact with other cellular targets, leading to a paradoxical proliferative signal. | 1. Expand Dose Range: Test a wider range of concentrations, including several logs below the expected IC50. 2. Alternative Assays: Use multiple, mechanistically distinct proliferation assays (e.g., BrdU incorporation, live-cell imaging) to confirm the observation. |
| Inconsistent Results Between Replicates or Experiments | 1. Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or TQB3616. 2. Edge Effects in Plates: Evaporation or temperature gradients across the microplate. 3. Cellular Heterogeneity: The cell population may not be uniform, leading to variable responses. | 1. Technique Refinement: Calibrate pipettes regularly and ensure proper mixing techniques. 2. Experimental Design: Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects. 3. Clonal Selection: Consider using a single-cell cloned population for more homogenous responses. |
| Discrepancy Between In Vitro and In Vivo Efficacy | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Poor bioavailability, rapid metabolism, or inefficient tumor penetration of TQB3616 in the animal model.[1][2] 2. Tumor Microenvironment: The complex in vivo microenvironment can confer resistance not observed in 2D cell culture. 3. Animal Model Suitability: The chosen xenograft or syngeneic model may not accurately reflect the human tumor biology. | 1. PK/PD Studies: Conduct pharmacokinetic studies to determine the drug's concentration in plasma and tumor tissue over time.[1] 2. Advanced In Vitro Models: Utilize 3D spheroids or organoid cultures to better mimic the in vivo environment. 3. Model Validation: Ensure the animal model expresses the target (CDK4/6) and has a functional Rb pathway. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for TQB3616? | TQB3616 is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[3] By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a cell cycle arrest at the G1-S transition and subsequent inhibition of tumor cell proliferation.[3][4] |
| In which cancer types is TQB3616 expected to be most effective? | TQB3616 is primarily being investigated in hormone receptor-positive (HR+), HER2-negative breast cancer.[4] Its efficacy is dependent on the presence of a functional Rb pathway, which is a key downstream target of CDK4/6. |
| Are there known resistance mechanisms to TQB3616? | While specific resistance mechanisms to TQB3616 are still under investigation, resistance to CDK4/6 inhibitors, in general, can arise from various alterations. These include loss of Rb function, amplification of CDK6, or activation of bypass signaling pathways that promote cell cycle progression independently of CDK4/6.[5][6] |
| How does the potency of TQB3616 compare to other CDK4/6 inhibitors? | Preclinical studies have suggested that TQB3616 exhibits potent inhibitory effects on CDK4/6 kinase activity and can show greater anti-tumor activity than other approved CDK4/6 inhibitors like abemaciclib (B560072) in certain breast cancer xenograft models.[1][2] |
| What are the recommended handling and storage conditions for TQB3616? | For optimal stability, TQB3616 should be stored as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] |
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the core signaling pathway of TQB3616, a troubleshooting workflow for unexpected results, and the logical relationship between experimental observations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Mechanisms of Resistance to CDK4/6 Inhibitors Require Specific Subsequent Treatment Strategies: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Culmerciclib Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of Culmerciclib's off-target effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK4 and CDK6.[1] It also exhibits inhibitory activity against CDK2.[2][3][4][5] The on-target mechanism of action involves the inhibition of CDK4 and CDK6, which in turn prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest and a reduction in tumor cell proliferation.[1]
Q2: Has this compound been profiled against a broad panel of kinases to identify off-target effects?
A2: Publicly available information does not contain a comprehensive off-target kinase screening panel for this compound. However, some data indicates its activity against other kinases at higher concentrations. For instance, one source reports IC50 values against CDK1/cyclin B, CDK5/p25, and CDK9/cyclin T1, which are significantly higher than its IC50 values for CDK4 and CDK6, suggesting these could be potential off-targets at elevated concentrations.[6] Comprehensive in vitro profiling is a common practice for characterizing kinase inhibitors and identifying potential off-target interactions.[7][8]
Q3: What are the known clinical side effects of this compound that could potentially be attributed to off-target effects?
A3: Clinical trial data for this compound in combination with fulvestrant (B1683766) for the treatment of HR+/HER2- advanced breast cancer indicate that the most common treatment-related adverse events (TRAEs) are generally mild (grade 1-2) and manageable.[2][3][9] Myelosuppressive toxicities, such as grade ≥ 3 neutropenia, have been reported to be low.[2][3] While these side effects are often associated with the on-target inhibition of CDKs in hematopoietic cells, a thorough investigation of off-target effects is necessary to fully understand the safety profile.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: Differentiating on-target from off-target effects is a critical aspect of pharmacological studies. A recommended approach involves using target knockdown or knockout cell lines. If the observed cellular phenotype is a result of on-target activity, cells lacking the target (e.g., CDK4/6) should be resistant to this compound's effects.[10] Comparing the concentration at which the desired on-target effect occurs with the concentration that elicits other cellular responses can also provide insights into the therapeutic window and potential off-target activities.[10]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: At concentrations significantly higher than the IC50 for CDK4/6, this compound may be engaging with other kinases or proteins, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Characterize the concentration at which the unexpected phenotype occurs and compare it to the concentration required for the intended on-target effect (e.g., inhibition of Rb phosphorylation).
-
Consult Kinase Selectivity Data: Refer to the available IC50 data for this compound against other kinases to see if the effective concentration for the unexpected phenotype correlates with the inhibition of a known off-target.
-
Employ a Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended CDK targets at the concentrations used in your experiment.
-
Utilize Target Knockdown/Knockout Models: As mentioned in the FAQs, use cell lines with reduced or no expression of CDK4 and CDK6 to determine if the effect is independent of the primary targets.[10]
-
Issue 2: Discrepancy between in vitro kinase inhibition data and cellular activity.
-
Possible Cause: Differences in cell permeability, drug metabolism, or the influence of the cellular microenvironment can lead to variations between biochemical and cellular assay results. Off-target effects can also contribute to this discrepancy.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Ensure the stability and accurate concentration of your this compound stock solution.
-
Assess Cell Permeability: If not already known, determine the ability of this compound to penetrate the cell membrane in your specific cell model.
-
Measure On-Target Engagement in Cells: Confirm that this compound is inhibiting the phosphorylation of Rb in your cellular model at the expected concentrations. A Western blot for phospho-Rb is a standard method.
-
Consider Phenotypic Screening: Broad phenotypic screening can provide insights into the overall biological activity of the compound and may reveal unexpected effects.[11]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound (TQB3616)
| Target Kinase | IC50 (nM) | On-Target/Potential Off-Target | Reference |
| CDK4/D1 | 0.35 | On-Target | [6] |
| CDK6/D1 | 0.49 | On-Target | [6] |
| CDK1/cyclin B | 246 | Potential Off-Target | [6] |
| CDK5/p25 | 35.3 | Potential Off-Target | [6] |
| CDK9/cyclin T1 | 12.5 | Potential Off-Target | [6] |
Table 2: Summary of Key Safety and Efficacy Data from Clinical Trials (this compound + Fulvestrant)
| Parameter | Result | Clinical Trial | Reference |
| Median Progression-Free Survival (PFS) | 16.62 months vs. 7.46 months for placebo | TQB3616-III-01 | [3][9][12] |
| Objective Response Rate (ORR) | 40.21% vs. 12.12% for placebo | TQB3616-III-01 | [3][12] |
| Grade ≥ 3 Neutropenia | 20.3% | CULMINATE-2 | [2] |
| Adverse Events Leading to Treatment Termination | 3.5% | CULMINATE-2 | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general methodology for assessing the selectivity of a kinase inhibitor like this compound against a broad panel of kinases.
-
Objective: To determine the IC50 values of this compound against a diverse panel of recombinant human kinases.
-
Materials:
-
This compound stock solution (in DMSO).
-
Recombinant human kinases.
-
Appropriate kinase-specific peptide substrates.
-
ATP (at both a fixed concentration, e.g., 10 µM, and at the Km for each kinase).
-
Kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the diluted this compound or DMSO (vehicle control) into the 384-well plates.
-
Add the kinase, substrate, and ATP solution to initiate the reaction. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.
-
-
Data Analysis: The resulting IC50 values will provide a selectivity profile for this compound, highlighting potential off-target kinases that are inhibited at concentrations close to the on-target IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to verify the engagement of this compound with its target proteins in a cellular context.
-
Objective: To assess the thermal stabilization of target proteins (e.g., CDK4, CDK6) upon binding of this compound in intact cells or cell lysates.
-
Materials:
-
Cultured cells of interest.
-
This compound.
-
Lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Proteinase and phosphatase inhibitors.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Equipment for protein analysis (e.g., Western blotting apparatus).
-
Antibodies against target proteins and a loading control.
-
-
Methodology:
-
Treat cultured cells with either this compound at various concentrations or a vehicle control (DMSO) for a specified duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes at temperatures ranging from 40°C to 65°C).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble protein fractions by Western blotting using antibodies specific for the target proteins (CDK4, CDK6) and a loading control.
-
-
Data Analysis: Binding of this compound to its target proteins will increase their thermal stability. This will be observed as a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the this compound-treated samples compared to the vehicle control. This confirms target engagement in a cellular environment.
Visualizations
References
- 1. This compound | C24H27FN8 | CID 122544510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sinobiopharm.com [sinobiopharm.com]
- 3. hkexnews.hk [hkexnews.hk]
- 4. sinobiopharm.com [sinobiopharm.com]
- 5. www1.hkexnews.hk [www1.hkexnews.hk]
- 6. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiopharm.com [sinobiopharm.com]
- 10. benchchem.com [benchchem.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Sino Biopharmaceutical Limited Announces Phase III Study Results of this compound in Combination with Fulvestrant for Treatment of HR+/HER2- Advanced Breast Cancer Following Endocrine Treatment Presented At 2024 CSCO | MarketScreener [marketscreener.com]
TQB3616 Technical Support Center: Minimizing Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for managing and minimizing toxicity associated with the investigational CDK4/6 inhibitor, TQB3616, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TQB3616 and how does it relate to its toxicity profile?
A1: TQB3616 is an orally bioavailable and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By inhibiting CDK4/6, TQB3616 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the cell cycle progression from the G1 to the S phase. This inhibition of cell cycle progression ultimately suppresses tumor cell proliferation.[1][2] The primary toxicities associated with TQB3616, such as hematological and gastrointestinal effects, are mechanism-based and stem from the inhibition of CDK4/6 in rapidly dividing non-cancerous cells in the bone marrow and gastrointestinal tract.[1]
Q2: What are the known toxicities of TQB3616 in animal models?
A2: Preclinical studies of TQB3616 have indicated manageable in vivo toxicity.[3][4] Unpublished preclinical data have shown that medium-to-high doses of TQB3616 may lead to gastrointestinal toxicity and hematological/serum biochemical abnormalities.[1] In a xenograft study, mice treated with TQB3616 exhibited a generally lower body weight compared to the control group, although the difference was not statistically significant, suggesting that body weight should be a monitored parameter.
Q3: What are the reported IC50 values for TQB3616 in cancer cell lines?
A3: TQB3616 has demonstrated potent anti-proliferative activity in various breast cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values are as follows:
| Cell Line | Receptor Status | IC50 of TQB3616 (nM) |
| T47D | HR+/HER2- | 82.4 |
| MCF-7 | HR+/HER2- | 115.5 |
| BT474 | HR+/HER2+ | 136.4 |
| MDA-MB-361 | HR+/HER2+ | 870.4 |
Q4: How should I determine the appropriate starting dose for TQB3616 in my animal model?
A4: A formal dose-range-finding study is crucial to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific animal model and cancer cell line. It is recommended to start with a low dose and escalate in different cohorts of animals while closely monitoring for signs of toxicity.
Troubleshooting Guides
Issue 1: Hematological Toxicity (Neutropenia, Anemia, Thrombocytopenia)
-
Symptoms: Pale mucous membranes, lethargy, spontaneous bleeding or petechiae. Confirmed by complete blood count (CBC).
-
Potential Cause: Inhibition of CDK4/6 in hematopoietic progenitor cells in the bone marrow.
-
Troubleshooting Steps:
-
Monitor Blood Counts: Perform baseline CBCs before starting TQB3616 treatment and monitor regularly (e.g., weekly or bi-weekly) throughout the study.
-
Dose Interruption/Reduction: If significant hematological toxicity is observed (e.g., Grade 3 or 4 neutropenia), consider interrupting dosing until blood counts recover. Resume treatment at a lower dose.
-
Supportive Care: In consultation with a veterinarian, consider supportive care measures.
-
Evaluate Vehicle Effects: Ensure that the vehicle used for TQB3616 formulation is not contributing to the observed toxicity.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
-
Symptoms: Loose stools, dehydration, and a consistent decrease in body weight.
-
Potential Cause: Inhibition of CDK4/6 in the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Monitor Body Weight and Stool Consistency: Record the body weight of each animal at least three times per week and visually inspect for signs of diarrhea daily.
-
Dose Adjustment: If persistent diarrhea or significant weight loss (e.g., >15%) occurs, consider reducing the dose of TQB3616.
-
Supportive Care: Provide supportive care such as subcutaneous fluids to prevent dehydration and ensure easy access to palatable food and water.
-
Dietary Modifications: In some cases, providing a more easily digestible diet may help alleviate symptoms.
-
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy and Toxicity Study of TQB3616 in a Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your experimental setup and must be approved by your institution's Animal Care and Use Committee.
-
Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) to approximately 80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[5]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
-
Prepare TQB3616 in an appropriate vehicle. The control group should receive the vehicle alone.
-
Administer TQB3616 or vehicle via the intended route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice 2-3 times per week.[5]
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Collect blood samples at baseline and regular intervals for complete blood counts and serum biochemistry analysis.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a set duration as defined in the approved animal protocol.
-
Euthanize the mice according to approved institutional protocols.
-
Excise tumors and other relevant tissues for pharmacodynamic and histological analysis.[5]
-
Visualizations
Caption: Mechanism of action of TQB3616 in inhibiting the CDK4/6-Rb signaling pathway.
Caption: General experimental workflow for a dose-range-finding toxicity study of TQB3616.
References
- 1. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving Culmerciclib Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Culmerciclib, particularly in the context of drug resistance.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during your experiments with this compound in resistant cell lines.
| Issue | Potential Cause | Recommended Action |
| Reduced this compound efficacy in your cell line over time. | Development of acquired resistance. | 1. Confirm Resistance: Generate a dose-response curve and compare the IC50 value to the parental cell line. An increase of >3-fold suggests resistance. 2. Investigate Resistance Mechanisms: Use Western blotting to check for alterations in key proteins of the cell cycle and bypass signaling pathways (see FAQs below). 3. Consider Combination Therapies: Explore synergistic combinations with inhibitors of pathways implicated in resistance (e.g., PI3K, mTOR, FGFR inhibitors). |
| High IC50 value for this compound in a new cell line. | Intrinsic resistance to CDK4/6 inhibition. | 1. Assess Key Biomarkers: Check for loss of Retinoblastoma (Rb) protein expression or high expression of p16, which can confer intrinsic resistance. 2. Evaluate Bypass Pathways: Investigate the baseline activity of signaling pathways like PI3K/AKT/mTOR and MAPK, as high activity can drive resistance. 3. Explore Alternative Therapeutic Strategies: If intrinsic resistance is strong, consider therapies with different mechanisms of action. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. 2. Check Drug Stability: Prepare fresh drug dilutions for each experiment. 3. Standardize Incubation Times: Use consistent incubation periods for drug treatment. |
| Difficulty in establishing a this compound-resistant cell line. | Suboptimal drug concentration or exposure time. | 1. Start with a Low Dose: Begin with a this compound concentration around the IC20 of the parental cell line. 2. Gradual Dose Escalation: Slowly increase the drug concentration in a stepwise manner as cells adapt. 3. Allow Sufficient Time: The process of generating resistant cell lines can take several months. |
Frequently Asked Questions (FAQs)
Understanding this compound and Resistance
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6, with a particularly strong inhibitory effect on CDK4.[1][2] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest and suppression of tumor cell proliferation.[3] Its additional activity against CDK2 may help in overcoming resistance mechanisms that can emerge with inhibitors that only target CDK4/6.[2][4][5]
Q2: What are the known mechanisms of resistance to CDK4/6 inhibitors like this compound?
Resistance to CDK4/6 inhibitors can be broadly categorized into two types:
-
Cell Cycle-Specific Resistance: This involves alterations in the direct targets of the drug. Common mechanisms include:
-
Loss of Rb protein: Since Rb is the primary target of the CDK4/6-Cyclin D complex, its absence renders the inhibitor ineffective.
-
Amplification or overexpression of CDK6 or Cyclin D1: This can override the inhibitory effect of the drug.
-
-
Cell Cycle Non-Specific Resistance (Bypass Pathways): Cancer cells can activate alternative signaling pathways to bypass the G1 checkpoint. These include:
-
PI3K/AKT/mTOR pathway activation: This is a common escape mechanism that promotes cell survival and proliferation.
-
Fibroblast Growth Factor Receptor (FGFR) signaling: Amplification or activation of FGFR can drive proliferation independently of the CDK4/6 pathway.
-
RAS/RAF/MEK/ERK (MAPK) pathway activation: This pathway can also promote cell cycle progression and reduce reliance on CDK4/6.
-
Q3: How can I determine if my cell line has developed resistance to this compound?
The most direct way is to perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 3-fold or more) in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.
Overcoming this compound Resistance
Q4: What are the potential strategies to overcome this compound resistance in my cell lines?
Based on the known resistance mechanisms, several combination strategies can be explored:
-
Combination with PI3K/mTOR inhibitors: If you observe activation of the PI3K/AKT/mTOR pathway in your resistant cells (e.g., increased phosphorylation of AKT or S6), combining this compound with a PI3K or mTOR inhibitor may restore sensitivity. Preclinical studies with other CDK4/6 inhibitors have shown synergistic effects with this combination.
-
Combination with FGFR inhibitors: In cell lines with FGFR amplification or pathway activation, a combination with an FGFR inhibitor could be effective.
-
Combination with endocrine therapy: In hormone receptor-positive (HR+) breast cancer cell lines, combining this compound with an estrogen receptor antagonist like fulvestrant (B1683766) has shown significant clinical benefit and may help overcome endocrine therapy resistance.[6][7]
Q5: Is there any preclinical data on the efficacy of this compound in resistant cell lines?
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line through continuous exposure to increasing drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Observe the cells regularly. Initially, there may be significant cell death. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 3-4 days.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat and Adapt: Repeat the process of adaptation and dose escalation. This process can take several months.
-
Establish a Stable Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established.
-
Characterize the Resistant Line: Confirm the degree of resistance by re-evaluating the IC50. It is also advisable to freeze down stocks of the resistant cells at various passages.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound and other inhibitors as needed
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other drugs for combination studies). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in cell cycle regulation and signaling pathways.
Materials:
-
This compound-sensitive and -resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-CDK6, anti-Cyclin D1, anti-phospho-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for overcoming this compound resistance.
References
- 1. sinobiopharm.com [sinobiopharm.com]
- 2. Combined CDK4/6 mTOR inhibition is synergistic against glioblastoma via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined CDK4/6 and mTOR Inhibition Is Synergistic against Glioblastoma via Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
TQB3616 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of TQB3616 in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the reliable and effective use of TQB3616 in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for TQB3616?
A1: For optimal stability, TQB3616 should be stored under specific conditions based on the expected duration of storage. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C in a dry, dark environment.[1] If stored properly, TQB3616 has a shelf life of over two years.[1]
Q2: How should TQB3616 be handled during shipping and routine laboratory use?
A2: TQB3616 is considered stable enough for shipment at ambient temperature as a non-hazardous chemical for the time typically spent in transit and customs.[1] A study on its stability in plasma found it to be stable at room temperature for at least 23.5 hours, which provides a safe window for handling during experimental procedures.[2]
Q3: Is TQB3616 susceptible to degradation from repeated freeze-thaw cycles?
A3: No, TQB3616 has demonstrated good stability through at least four freeze-thaw cycles, indicating that stock solutions and samples can be frozen and thawed multiple times without significant degradation.[2]
Q4: What is the primary mechanism of action for TQB3616?
A4: TQB3616 is a small-molecule oral drug that inhibits cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3] Its primary mechanism is to reduce the phosphorylation of the retinoblastoma protein (Rb), which blocks the cell cycle progression from the G1 to the S phase, thereby inhibiting tumor cell proliferation.[2][4]
Stability Data Summary
The stability of TQB3616 has been validated under several common experimental and storage conditions. The table below summarizes these findings for quick reference.
| Condition | Matrix | Duration of Stability |
| Room Temperature | Plasma | At least 23.5 hours[2] |
| Freeze-Thaw Cycles | Plasma | Stable for at least 4 cycles[2] |
| Frozen Storage | Plasma | 89 days at -20°C[2] |
| Deep-Frozen Storage | Plasma | 89 days at -80°C[2] |
| Short-Term Storage | Solid Compound | Days to weeks at 0 - 4°C[1] |
| Long-Term Storage | Solid Compound | Months to years at -20°C[1] |
Signaling Pathway and Experimental Workflows
Visual aids can help clarify complex processes. Below are diagrams illustrating the signaling pathway of TQB3616 and a typical experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 3. Clinical Trial for Effect of TQB3616 Capsule on Pharmacokinetics in Healthy Adult Subjects [ctv.veeva.com]
- 4. tandfonline.com [tandfonline.com]
Addressing Variability in Culmerciclib Experimental Outcomes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and address variability in experimental outcomes involving Culmerciclib (also known as TQB3616). By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[1][2][3] Its primary mechanism involves inhibiting the phosphorylation of the Retinoblastoma protein (Rb) during the G1 phase of the cell cycle.[4] This action prevents the G1-S phase transition, thereby arresting the cell cycle and suppressing tumor cell proliferation.[4] this compound has shown a particularly strong inhibitory effect on CDK4.[2][5]
Q2: We are observing inconsistent IC50 values for this compound across experiments. What are the potential causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Line Integrity: Ensure cell lines are routinely tested for mycoplasma contamination and authenticated. Genetic drift can occur with high passage numbers, altering drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact results. Optimize and standardize seeding density for each cell line.
-
Reagent Quality and Preparation: Use fresh, high-quality reagents. Ensure this compound stock solutions are prepared, stored, and diluted correctly. Selleck Chemicals recommends using fresh DMSO for preparing stock solutions.
-
Assay Conditions: Variations in incubation time, temperature, CO2 levels, and plate type can all contribute to variability.[6]
Q3: Our cells appear to be resistant to this compound treatment. What are the known mechanisms of resistance to CDK4/6 inhibitors?
A3: Resistance to CDK4/6 inhibitors like this compound can be intrinsic or acquired. Key mechanisms include:
-
Alterations in the Rb Pathway: Loss-of-function mutations in the Retinoblastoma (RB1) gene are a primary mechanism of resistance.[7][8]
-
Cyclin E1 (CCNE1) Amplification: High levels of Cyclin E1 can drive CDK2 activity, bypassing the G1 arrest induced by CDK4/6 inhibition.[7][9]
-
Activation of Bypass Signaling Pathways: Upregulation of pathways such as PI3K/AKT/mTOR can promote cell proliferation independently of the CDK4/6-Rb axis.[7]
-
CDK6 Amplification or Overexpression: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[9][10]
-
Loss of FAT1 Tumor Suppressor Gene: This can lead to the overexpression of CDK6.[9]
Q4: How does this compound's activity on CDK2 affect its resistance profile?
A4: this compound's inhibitory activity against CDK2 may help overcome some forms of resistance seen with CDK4/6-specific inhibitors.[2][3] Resistance to CDK4/6 inhibitors can be driven by increased Cyclin E-CDK2 activity; therefore, a compound that also targets CDK2 could potentially circumvent this resistance mechanism.[11]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
This guide addresses common issues leading to high variability in assays like MTT, MTS, or CellTiter-Glo®.
| Observed Problem | Potential Cause | Recommended Solution |
| High well-to-well variability within the same treatment group | - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors | - Use a multichannel pipette or automated cell dispenser for seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure proper mixing of cell suspension before seeding. |
| IC50 values differ significantly between replicate experiments | - Variation in cell passage number- Inconsistent incubation times- Fluctuation in incubator conditions (CO2, temperature, humidity) | - Use cells within a defined low passage number range for all experiments.- Standardize the duration of drug treatment and assay incubation.- Regularly calibrate and monitor incubator conditions. |
| Low signal-to-noise ratio | - Suboptimal cell number- Incorrect assay reagent volume- High background from media components | - Perform a cell titration experiment to determine the optimal seeding density.- Ensure the assay reagent volume is appropriate for the well format.- Consider using phenol (B47542) red-free media and high-quality serum to reduce background.[12] |
| Unexpected dose-response curve (e.g., non-sigmoidal) | - Compound precipitation at high concentrations- Off-target effects at high concentrations- Incorrect serial dilutions | - Visually inspect wells with the highest drug concentration for precipitates.- Test a narrower and lower range of concentrations.- Prepare fresh serial dilutions for each experiment and verify concentrations. |
Guide 2: Lack of Expected Biological Effect
This guide provides steps to take when this compound does not produce the anticipated anti-proliferative or cell cycle arrest effects.
| Observed Problem | Potential Cause | Recommended Solution |
| No significant decrease in cell viability or proliferation | - Cell line is intrinsically resistant- Compound inactivity | - Verify the Rb status and Cyclin E1 expression levels of your cell line. Rb-negative or CCNE1-amplified lines are often resistant.- Test the compound on a known sensitive cell line (e.g., MCF-7) as a positive control.- Confirm the identity and purity of the this compound batch. |
| No observable G1 cell cycle arrest | - Insufficient drug concentration or treatment time- Cell cycle analysis performed at a suboptimal time point | - Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G1 arrest.- Harvest cells at multiple time points (e.g., 24, 48, 72 hours) post-treatment. |
| Phospho-Rb levels are not reduced after treatment | - Ineffective target engagement- Technical issues with Western blotting | - Verify that the drug is reaching its target by performing a cellular thermal shift assay (CETSA).- Optimize your Western blot protocol, including antibody concentrations and transfer conditions. Use a positive control for pRb reduction (e.g., another CDK4/6 inhibitor). |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using a luminescent readout)
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density in the appropriate culture medium.
-
Seed cells into a 96-well, white, clear-bottom plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Protocol 2: Western Blot for Phospho-Rb Analysis
-
Cell Lysis:
-
Seed cells and treat with this compound as described above.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action of this compound in the cell cycle pathway.
Caption: A logical workflow for troubleshooting variable experimental outcomes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. sinobiopharm.com [sinobiopharm.com]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. This compound | C24H27FN8 | CID 122544510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sinobiopharm.com [sinobiopharm.com]
- 6. youtube.com [youtube.com]
- 7. Understanding and overcoming CDK4/6 inhibitor resistance in HR+/HER2− metastatic breast cancer: clinical and molecular perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK6 Could Be a Key Factor for Efficacy of CDK4/6 Inhibitors and the Hormone Sensitivity Following Acquired Resistance - Conference Correspondent [conference-correspondent.com]
- 11. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: TQB3616 Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting long-term studies with TQB3616, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments involving TQB3616.
| Problem | Potential Cause | Recommended Solution |
| Reduced TQB3616 Efficacy Over Time | 1. Development of drug resistance in cell lines. 2. Degradation of TQB3616 in the culture medium. 3. Inconsistent drug concentration due to media evaporation. | 1. Perform regular cell line authentication. Consider using a lower passage number of cells. Evaluate expression levels of CDK4/6 and Rb protein. 2. Prepare fresh TQB3616 stock solutions regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles.[1] 3. Maintain consistent media volumes during changes and monitor incubator humidity levels to minimize evaporation. |
| Decreased Cell Proliferation or Cell Death | 1. TQB3616 concentration is too high for the specific cell line. 2. Off-target effects of the drug. 3. Contamination of cell cultures.[2][][4] | 1. Perform a dose-response curve to determine the optimal concentration for long-term studies. 2. Review literature for known off-target effects. Consider using a secondary CDK4/6 inhibitor as a control. 3. Regularly test for mycoplasma and other common contaminants.[2][][4] Implement strict aseptic techniques.[2] |
| Inconsistent Results Between Experiments | 1. Variability in TQB3616 stock solution. 2. Inconsistent cell seeding density. 3. Fluctuations in incubator conditions.[] | 1. Use a validated and consistent method for preparing and storing TQB3616 stock solutions. 2. Ensure precise cell counting and even distribution of cells when seeding plates. 3. Regularly calibrate and monitor incubator temperature, CO2, and humidity levels. |
| Difficulty in Dissolving TQB3616 | 1. Incorrect solvent. 2. Low-quality solvent. | 1. TQB3616 is soluble in DMSO.[1] 2. Use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TQB3616?
A1: TQB3616 is an orally bioavailable and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[5] By inhibiting CDK4 and CDK6, TQB3616 prevents the phosphorylation of the retinoblastoma protein (Rb).[6][7] This action blocks the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting DNA replication and suppressing tumor cell proliferation.[5][6]
Q2: Which cell lines are suitable for long-term studies with TQB3616?
A2: Cell lines that are sensitive to CDK4/6 inhibition are appropriate. TQB3616 has been shown to be effective in hormone receptor-positive (HR+) and HER2-negative breast cancer cell lines such as MCF-7 and T47D.[6][7] It has also been studied in HER2-positive cell lines like BT474.[7][8]
Q3: What is the recommended starting concentration of TQB3616 for in vitro studies?
A3: The IC50 values for TQB3616 have been reported to be in the nanomolar range. For example, in T47D cells, the IC50 was 82.4 nM, and in MCF-7 cells, it was 115.5 nM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should TQB3616 stock solutions be prepared and stored?
A4: TQB3616 can be dissolved in DMSO to prepare a stock solution.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q5: What are the common adverse effects observed in clinical trials of TQB3616?
A5: In a phase I clinical trial, the main adverse events observed with a single-dose regimen were diarrhea, abdominal discomfort, and emesis.[6]
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol outlines a method for assessing the long-term effects of TQB3616 on cell viability.
-
Cell Seeding:
-
Culture the chosen cell line (e.g., MCF-7) in the recommended medium.
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
TQB3616 Treatment:
-
Prepare a serial dilution of TQB3616 in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TQB3616. Include a vehicle control (DMSO).
-
Change the medium with freshly prepared TQB3616 every 2-3 days.
-
-
Viability Assessment (e.g., using MTT assay):
-
At designated time points (e.g., day 3, 7, 14, and 21), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the TQB3616 concentration at each time point to observe the long-term effects.
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is for analyzing the expression of key cell cycle proteins following long-term TQB3616 treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with TQB3616 for the desired duration.
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Rb, total Rb, Cyclin D1, CDK4, and CDK6 overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: TQB3616 inhibits the CDK4/6-Rb pathway to block cell cycle progression.
Caption: Workflow for a long-term in vitro study of TQB3616.
References
- 1. selleckchem.com [selleckchem.com]
- 2. news-medical.net [news-medical.net]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Culmerciclib vs. Palbociclib: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of culmerciclib (TQB3616) and palbociclib (B1678290), two inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle. The data presented is compiled from available preclinical studies to assist researchers in evaluating these compounds for further investigation.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and palbociclib exert their anti-cancer effects by inhibiting CDK4 and CDK6. These kinases, when complexed with cyclin D, phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, both drugs prevent Rb phosphorylation, leading to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[1][2][3]
Interestingly, emerging preclinical data suggests this compound also possesses inhibitory activity against CDK2.[4][5] This broader activity profile may offer a strategy to overcome resistance mechanisms that can develop with agents that solely target CDK4/6.
Quantitative Data Summary
The following tables summarize the in vitro enzymatic activity, anti-proliferative effects, and in vivo efficacy of this compound and palbociclib from preclinical studies.
Table 1: In Vitro Enzymatic Activity (IC50)
| Compound | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D1 (nM) |
| This compound | 0.35[1][6] | 0.49[1][6] |
| Palbociclib | 11[2] | 16[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-Proliferative Activity (IC50)
| Cell Line | This compound (nM) | Palbociclib (nM) |
| MCF-7 (HR+/HER2-) | 115.5[1] | ~100-500 (dose-dependent effects observed)[7] |
| T-47D (HR+/HER2-) | 82.4[1] | ~100-500 (dose-dependent effects observed)[7][8] |
MCF-7 and T-47D are human breast cancer cell lines that are positive for hormone receptors (HR+) and negative for human epidermal growth factor receptor 2 (HER2-).
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| This compound | 7.5 | 60% |
| 15 | 93% | |
| Palbociclib | 20 | 52% |
| 40 | 80% |
Data from a study where the drugs were administered daily via oral gavage.
Experimental Protocols
Below are summaries of the methodologies used in the key comparative experiments.
In Vitro Kinase Assays
Enzymatic assays were performed to determine the half-maximal inhibitory concentrations (IC50) of this compound and palbociclib against CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes. These assays typically involve incubating the recombinant enzymes with the inhibitor at various concentrations and a substrate (such as a peptide derived from Rb protein) in the presence of ATP. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the inhibitory potency of the compounds.
Cell Proliferation Assays
The anti-proliferative activity of the compounds was evaluated in hormone receptor-positive (HR+) breast cancer cell lines, MCF-7 and T-47D. Cells were seeded in multi-well plates and treated with a range of concentrations of either this compound or palbociclib for a specified period, typically 72 hours. Cell viability was then assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of the number of viable cells. The IC50 values were then calculated from the dose-response curves.
In Vivo Xenograft Studies
To evaluate the in vivo anti-tumor efficacy, human breast cancer cells (MCF-7) were implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[9] Due to the estrogen-dependent nature of MCF-7 cells, estrogen supplementation, often in the form of a slow-release pellet implanted subcutaneously, is typically required for tumor growth.[10] Once tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. This compound and palbociclib were administered orally, typically daily, at specified doses. Tumor volume was measured regularly with calipers throughout the study. The primary endpoint was tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.
References
- 1. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. sinobiopharm.com [sinobiopharm.com]
- 6. This compound | 2004705-28-4 | Benchchem [benchchem.com]
- 7. unclineberger.org [unclineberger.org]
- 8. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of TQB3616 and Abemaciclib in Hormone Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of two cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: TQB3616, a novel inhibitor, and abemaciclib (B560072), an established therapeutic agent. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
Both TQB3616 and abemaciclib are potent oral inhibitors of CDK4/6, crucial regulators of the cell cycle. Their primary mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest and the inhibition of tumor cell proliferation.[1][2] Preclinical studies suggest that TQB3616 may have more potent antitumor activity in certain models compared to abemaciclib.[3][4] Abemaciclib, on the other hand, has a well-documented clinical efficacy and safety profile established through extensive Phase III trials. This guide will delve into the available data for a thorough comparison.
Data Presentation
Preclinical Efficacy: In Vitro and In Vivo Studies
A head-to-head preclinical study provides the most direct comparison of the two compounds.
| Parameter | TQB3616 | Abemaciclib | Cell Lines | Reference |
| IC50 (Cell Proliferation) | 82.4 nM | 56.0 nM | T47D (HR+/HER2-) | [5] |
| 115.5 nM | 124.2 nM | MCF-7 (HR+/HER2-) | [5] | |
| In Vivo Efficacy (MCF-7 Xenograft) | Showed better tumor growth inhibition | - | NOD-SCID mice | [5] |
Note: While the study reported that TQB3616 inhibited MCF-7 tumor growth more effectively than abemaciclib at the same dose (50 mg/kg/day), the specific tumor growth inhibition (TGI) percentage for abemaciclib was not provided in the available literature.[5]
Clinical Efficacy: Abemaciclib Phase III Trials
Abemaciclib has demonstrated significant clinical benefit in various settings for patients with HR+, HER2- breast cancer.
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Efficacy Results | Reference |
| monarchE | High-risk, node-positive, early-stage breast cancer | Abemaciclib + Endocrine Therapy (ET) vs. ET alone | Invasive Disease-Free Survival (IDFS) | Significant improvement in IDFS and Distant Relapse-Free Survival (DRFS) with abemaciclib. At 5 years, the absolute improvement in IDFS and DRFS rates were 7.6% and 6.7%, respectively. | [6] |
| postMONARCH | Advanced/metastatic breast cancer progression on prior CDK4/6i + AI | Abemaciclib + Fulvestrant (B1683766) vs. Placebo + Fulvestrant | Progression-Free Survival (PFS) | Median PFS of 6.0 months with abemaciclib + fulvestrant vs. 5.3 months with placebo + fulvestrant (HR=0.73). | [3] |
| rAMBER (Retrospective) | Advanced/metastatic breast cancer progression on prior CDK4/6i | Abemaciclib monotherapy | Clinical Benefit | Approximately 33% of patients derived clinical benefit. | [7] |
TQB3616 is currently in Phase III clinical trials, but efficacy data has not yet been reported.[8]
Signaling Pathway and Experimental Workflows
CDK4/6 Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action of TQB3616 and abemaciclib in inhibiting the CDK4/6-Rb pathway, which ultimately leads to cell cycle arrest.
Preclinical Experimental Workflow: In Vivo Xenograft Study
This workflow outlines the key steps in the preclinical evaluation of TQB3616 and abemaciclib in a mouse xenograft model.
References
- 1. postMONARCH: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study to Compare the Efficacy of Abemaciclib plus Fulvestrant to Placebo plus Fulvestrant in Participants with HR+, HER2-, Advanced or Metastatic Breast Cancer Following Progression on a CDK4 & 6 Inhibitor and Endocrine Therapy | Dana-Farber Cancer Institute [dana-farber.org]
- 2. monarchE: Protocol I3Y-MC-JPCF A Randomized, Open-Label, Phase 3 Study of Abemaciclib Combined with Standard Adjuvant Endocrine Therapy versus Standard Adjuvant Endocrine Therapy Alone in Patients with High Risk, Node Positive, Early Stage, Hormone Receptor Positive, Human Epidermal Receptor 2 Negative, Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Table 6, Details of the monarchE Study - Abemaciclib (Verzenio) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ramblerstudios.com [ramblerstudios.com]
A Head-to-Head Comparison of Culmerciclib and Other CDK4/6 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel CDK4/6 inhibitor Culmerciclib against the established therapies Palbociclib, Ribociclib, and Abemaciclib. This document synthesizes preclinical and clinical data to highlight the key similarities and differences in their mechanism of action, efficacy, and safety profiles.
This compound (formerly TQB3616) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Like other drugs in its class, this compound functions by inhibiting the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents the cell from transitioning from the G1 to the S phase of the cell cycle, thereby suppressing DNA replication and tumor cell proliferation.[1][2] Notably, this compound is described as a CDK2/4/6 inhibitor, suggesting a broader mechanism of action that may help overcome resistance to first-generation CDK4/6 inhibitors.
Preclinical Efficacy: A Comparative Look
In preclinical studies, this compound has demonstrated potent anti-tumor activity, in some cases appearing superior to established CDK4/6 inhibitors.
In Vitro Kinase Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the potency of each inhibitor against their primary targets, CDK4 and CDK6.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Notes |
| This compound | 0.35 | 0.49 | Data for CDK4/D1 and CDK6/D1 complexes.[1] |
| Palbociclib | 11 | 16 | - |
| Ribociclib | 10 | 39 | -[4] |
| Abemaciclib | 2 | 10 | Abemaciclib is noted to be more potent against CDK4 than CDK6. |
In Vitro Cell Proliferation Assays
Studies on various breast cancer cell lines provide insights into the anti-proliferative effects of these inhibitors.
| Cell Line | Inhibitor | IC50 (nM) |
| T47D | This compound | 82.4 |
| Abemaciclib | 56.0 | |
| MCF-7 | This compound | 115.5 |
| Abemaciclib | 124.2 | |
| BT474 | This compound | 136.4 |
| Abemaciclib | 1190.0 | |
| MDA-MB-361 | This compound | 870.4 |
| Abemaciclib | 1005.0 |
Data from a study comparing this compound and Abemaciclib.[5]
In Vivo Tumor Models
A head-to-head comparison in a MCF-7 cell-derived xenograft (CDX) breast cancer model demonstrated the in vivo anti-tumor activity of this compound.
| Treatment Group | Tumor Growth Inhibition (TGI) |
| This compound (7.5 mg/kg) | 60% |
| This compound (15 mg/kg) | 93% |
| Palbociclib (20 mg/kg) | 52% |
| Palbociclib (40 mg/kg) | 80% |
| Abemaciclib (7.5 mg/kg) | 45% |
| Abemaciclib (15 mg/kg) | 76% |
Clinical Efficacy and Safety: An Overview
While direct head-to-head clinical trials are limited, data from pivotal studies of each drug in combination with endocrine therapy for HR+/HER2- advanced breast cancer provide a basis for comparison.
Efficacy in Advanced Breast Cancer
| Inhibitor Combination | Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Fulvestrant | TQB3616-III-01 | 16.62 months vs 7.46 months with placebo | Data not mature, but shows a trend towards OS benefit. |
| Palbociclib + Letrozole | PALOMA-2 | 24.8 months vs 14.5 months with placebo | 53.9 months vs 51.2 months with placebo (not statistically significant).[6] |
| Ribociclib + Letrozole | MONALEESA-2 | 25.3 months vs 16.0 months with placebo | 63.9 months vs 51.4 months with placebo.[6] |
| Abemaciclib + NSAI * | MONARCH 3 | 28.18 months vs 14.76 months with placebo | 67.1 months vs 48.2 months with placebo.[6] |
*Nonsteroidal Aromatase Inhibitor
Safety and Tolerability
The approved CDK4/6 inhibitors exhibit distinct safety profiles, which is a key consideration in clinical practice.
| Adverse Event (Grade 3/4) | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | High | High | Lower |
| Diarrhea | Low | Low | High |
| Hepatotoxicity (ALT/AST elevation) | Low | Moderate | Low |
| QTc Prolongation | Low | Moderate | Low |
| Fatigue | Common | Common | Common |
This is a generalized summary based on multiple sources.[6][7] The safety profile of this compound is still being established in ongoing clinical trials, with initial reports suggesting it is generally well-tolerated.
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and experimental approaches, the following diagrams are provided.
References
- 1. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | C24H27FN8 | CID 122544510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
Culmerciclib's CDK2 Inhibitory Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Culmerciclib (TQB3616), a novel cyclin-dependent kinase (CDK) inhibitor, with a focus on its CDK2 inhibitory activity. While this compound is characterized as a potent inhibitor of CDK2, CDK4, and CDK6, this guide aims to objectively compare its performance with other known CDK2 inhibitors, supported by available experimental data.[1][2][3] This document is intended to assist researchers in evaluating this compound for their specific research needs in the context of cancer therapy and cell cycle regulation.
Comparative Efficacy of CDK2 Inhibitors
The inhibitory potency of various compounds against CDK complexes is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate higher potency. The following table summarizes the available biochemical potency data for this compound and a selection of alternative CDK2 inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Notes |
| This compound (TQB3616) | CDK2 | Not Publicly Available | Reported to have a stronger inhibitory impact on CDK2 than Abemaciclib.[2] |
| CDK1/cyclin B | 246 | ||
| CDK4/cyclin D1 | 0.35 | [4] | |
| CDK5/p25 | 35.3 | [4] | |
| CDK6/cyclin D1 | 0.49 | [4] | |
| CDK9/cyclin T1 | 12.5 | [4] | |
| Abemaciclib | CDK2/cyclin A/E | - | Inhibits additional kinases beyond CDK4/6, including CDK2.[5] |
| CDK4/cyclin D1 | 2 | ||
| CDK6/cyclin D1 | 10 | ||
| Palbociclib | CDK4 | 11 | Primarily a CDK4/6 inhibitor.[5] |
| CDK6 | 16 | ||
| Ribociclib | CDK4/cyclin D3 | - | Greater binding affinity for CDK4 over CDK6.[5] |
| CDK6/cyclin D1 | - | ||
| Dinaciclib | CDK1 | 3 | Broad-spectrum CDK inhibitor.[6] |
| CDK2 | 1 | ||
| CDK5 | 1 | ||
| CDK9 | 4 | ||
| Roscovitine | CDK1 | 2700 | Broad-spectrum CDK inhibitor.[6] |
| CDK2 | 100 | [6] | |
| CDK7 | 500 | [6] | |
| CDK9 | 800 | [6] | |
| AT7519 | CDK1 | 190 | Inhibits multiple CDKs.[6] |
| CDK2 | 44 | [6] | |
| CDK4 | 67 | [6] | |
| CDK5 | 18 | [6] | |
| CDK9 | <10 | [6] |
Experimental Protocols
The validation of CDK2 inhibitory activity typically involves biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a purified CDK2/cyclin complex.
Objective: To determine the IC50 value of a test compound against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK2/cyclin E or CDK2/cyclin A complex
-
Substrate (e.g., Histone H1, Rb protein fragment)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase reaction plates (e.g., 96-well)
-
Method for detection of phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assays, or fluorescence/luminescence-based methods)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer.
-
Reaction Setup: In each well of the reaction plate, combine the assay buffer, the CDK2/cyclin enzyme complex, and the substrate.
-
Inhibitor Addition: Add the diluted test compound or vehicle (control) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA.
-
Detection and Data Analysis: Measure the extent of substrate phosphorylation using the chosen detection method. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on CDK2 activity.
Objective: To determine the concentration of the test compound required to inhibit cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 value.
Visualizing the Mechanism of Action
To understand the context of this compound's activity, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow.
Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle transition.
Caption: General experimental workflow for validating the activity of a CDK2 inhibitor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. sinobiopharm.com [sinobiopharm.com]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
TQB3616: A Rising Contender in Combination Cancer Therapy
A comprehensive analysis of preclinical and clinical data reveals the synergistic potential of TQB3616, a novel CDK4/6 inhibitor, with endocrine and HER2-targeted therapies in breast cancer. Early clinical trial results for HR+/HER2- breast cancer are promising, positioning TQB3616 as a significant candidate for future combination regimens.
TQB3616, an orally bioavailable and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is demonstrating considerable promise in the landscape of anticancer treatments. Its primary mechanism of action involves the inhibition of retinoblastoma protein (Rb) phosphorylation, which leads to cell cycle arrest at the G1-S transition phase and subsequent suppression of tumor cell proliferation.[1][2] This targeted approach has shown significant synergistic activity when combined with other anticancer agents, particularly in the context of breast cancer. This guide provides an objective comparison of TQB3616's performance, both as a monotherapy and in combination, supported by available experimental data.
Preclinical Synergy: Enhancing Efficacy in Breast Cancer Models
In vitro studies have consistently highlighted the potent antiproliferative effects of TQB3616 across various breast cancer cell lines. Notably, its efficacy is enhanced when used in combination with endocrine therapies and HER2-targeted agents.
Combination with Endocrine Therapy (Fulvestrant)
In hormone receptor-positive (HR+) breast cancer cell lines, the combination of TQB3616 with the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) has shown significant synergistic antitumor activity.[3][4] Preclinical studies indicate that this combination is more effective at inhibiting cell proliferation than either agent alone.
Combination with HER2-Targeted Therapy (Trastuzumab)
For HER2-positive (HER2+) breast cancer, preclinical data supports the combination of TQB3616 with the monoclonal antibody trastuzumab. This pairing has demonstrated synergistic effects in inhibiting the proliferation of HER2+ breast cancer cells.[4]
Table 1: In Vitro Efficacy of TQB3616 and Comparators in Breast Cancer Cell Lines
| Cell Line | Subtype | Treatment | IC50 (nM) |
| T47D | HR+/HER2- | TQB3616 | 82.4 |
| Abemaciclib | 56.0 | ||
| MCF-7 | HR+/HER2- | TQB3616 | 115.5 |
| Abemaciclib | 124.2 | ||
| BT474 | HR+/HER2+ | TQB3616 | 136.4 |
| Abemaciclib | 1190.0 | ||
| MDA-MB-361 | HR+/HER2+ | TQB3616 | 870.4 |
| Abemaciclib | 1005.0 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a preclinical study comparing TQB3616 and abemaciclib.[4]
Clinical Validation: Promising Results in Advanced Breast Cancer
The promising preclinical findings have translated into robust clinical development programs, primarily focusing on HR+/HER2- advanced or metastatic breast cancer.
TQB3616 in Combination with Fulvestrant
Multiple clinical trials are underway to evaluate the efficacy and safety of TQB3616 in combination with fulvestrant.
-
Phase III Trial (NCT05375461): This randomized, double-blind, multicenter trial is comparing TQB3616 plus fulvestrant to placebo plus fulvestrant in patients with HR+/HER2- advanced breast cancer who have been previously treated.[3][5] The study is evaluating progression-free survival (PFS) as the primary endpoint.[5]
-
Phase III Trial (TQB3616-III-02 / NCT04523272): An interim analysis of this study, evaluating TQB3616 with fulvestrant for the first-line treatment of HR+/HER2- advanced breast cancer, has shown that the combination significantly reduced the risk of disease progression or death, meeting the predefined superiority threshold.[6]
-
Phase II Trial (NCT04796623): This open-label, multicenter study is assessing the efficacy and safety of TQB3616 combined with fulvestrant in patients with HR+/HER2- advanced or metastatic breast cancer.[7][8]
Table 2: Overview of Key Clinical Trials of TQB3616 with Fulvestrant
| Trial Identifier | Phase | Status | Patient Population | Intervention | Primary Endpoint |
| NCT05375461 | III | Active, not recruiting | Previously treated HR+/HER2- advanced breast cancer | TQB3616 + Fulvestrant vs. Placebo + Fulvestrant | Progression-Free Survival |
| TQB3616-III-02 (NCT04523272) | III | --- | First-line HR+/HER2- advanced breast cancer | TQB3616 + Fulvestrant vs. Placebo + Fulvestrant | --- |
| NCT04796623 | II | --- | HR+/HER2- advanced or metastatic breast cancer | TQB3616 + Fulvestrant | Efficacy and Safety |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: T47D, MCF-7 (HR+/HER2-), BT474, MDA-MB-361 (HR+/HER2+).
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of TQB3616, abemaciclib, fulvestrant, or trastuzumab, alone or in combination, for 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the half-maximal inhibitory concentration (IC50).
Clinical Trial Protocol (NCT05375461)
-
Study Design: A Phase III, randomized, double-blind, parallel, multi-center study.
-
Patient Population: Patients with HR-positive, HER2-negative advanced breast cancer.
-
Treatment Arms:
-
Experimental Arm: TQB3616 (180mg, oral, once daily for 28 days per cycle) plus fulvestrant (500mg, intramuscular, on day 1 and 15 of the first cycle, then day 1 of subsequent cycles).
-
Control Arm: Placebo plus fulvestrant.
-
-
Primary Outcome: Progression-Free Survival (PFS).
Signaling Pathways
TQB3616 exerts its anticancer effect by targeting the CDK4/6-Cyclin D-Rb pathway, a critical regulator of the cell cycle. In HR+ breast cancer, this pathway is often hyperactivated. By inhibiting CDK4/6, TQB3616 prevents the phosphorylation of Rb, which in turn keeps the transcription factor E2F sequestered, thereby halting the cell's progression from the G1 to the S phase of the cell cycle.
References
- 1. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. dovepress.com [dovepress.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. www1.hkexnews.hk [www1.hkexnews.hk]
- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Navigating CDK Inhibition: A Comparative Guide to Biomarkers for Culmerciclib Sensitivity and Resistance
For Immediate Release
Shanghai, China – December 15, 2025 – As the landscape of cancer therapeutics evolves, the nuanced understanding of drug sensitivity and resistance is paramount for advancing personalized medicine. This guide provides a comprehensive comparison of biomarkers for Culmerciclib (TQB3616), a novel CDK2/4/6 inhibitor, and other prominent CDK inhibitors. Aimed at researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to facilitate informed decisions in research and clinical trial design.
This compound is a next-generation cyclin-dependent kinase (CDK) inhibitor targeting CDK2, CDK4, and CDK6.[1][2] Its mechanism of action, like other CDK4/6 inhibitors, involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, leading to cell cycle arrest.[3] What sets this compound apart is its potent inhibition of CDK2, which is often implicated in resistance to first-generation CDK4/6 inhibitors.[1][2] This dual activity suggests this compound may be effective in tumors that have developed resistance to CDK4/6-specific inhibitors through the upregulation of the Cyclin E-CDK2 axis.
Comparative Efficacy of CDK Inhibitors: A Quantitative Overview
The selection of an appropriate CDK inhibitor for preclinical studies or clinical trials is often guided by its specific activity against different CDK enzymes and its effectiveness in various cancer cell lines. The following tables provide a comparative summary of the biochemical potency (IC50 values) and cellular growth inhibition (GI50 values) of this compound and other widely used CDK inhibitors.
Table 1: Biochemical IC50 Values of CDK Inhibitors
| Inhibitor | CDK2/Cyclin E (nM) | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D3 (nM) |
| This compound (TQB3616) | Not explicitly reported | 0.35 | 0.49 |
| Palbociclib | >5000 | 11 | 15 |
| Ribociclib | >1000 | 10 | 39 |
| Abemaciclib | 77 | 2 | 10 |
| Selective CDK2 Inhibitors (e.g., INX-315) | <10 | >1000 | >1000 |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.
Table 2: Cellular Growth Inhibition (GI50/IC50) in HR+/HER2- Breast Cancer Cell Lines
| Cell Line | This compound (TQB3616) (nM) | Palbociclib (nM) | Abemaciclib (nM) |
| MCF-7 | 115.5 | ~100-200 | 124.2 |
| T47D | 82.4 | ~100-200 | 56.0 |
| BT474 (HER2+) | 136.4 | Not widely reported | 1190.0 |
| MDA-MB-361 (HER2+) | 870.4 | Not widely reported | 1005.0 |
Data for this compound and Abemaciclib in BT474 and MDA-MB-361 cells are from a side-by-side preclinical study.[4]
Biomarkers of Sensitivity and Resistance
The efficacy of CDK inhibitors is intrinsically linked to the molecular profile of the tumor. Understanding the key biomarkers for sensitivity and resistance is crucial for patient stratification and the development of combination therapies.
Table 3: Key Biomarkers for CDK Inhibitor Sensitivity and Resistance
| Biomarker | Role in Sensitivity | Role in Resistance |
| Functional Retinoblastoma (Rb) Protein | Primary determinant of sensitivity to CDK4/6 and CDK2/4/6 inhibitors.[5] | Loss of Rb function leads to cell cycle progression independent of CDK4/6 activity, causing resistance.[5] |
| Cyclin E1 (CCNE1) Amplification/Overexpression | A key biomarker for sensitivity to selective CDK2 inhibitors .[6] | A major mechanism of acquired resistance to CDK4/6 inhibitors by activating CDK2 and bypassing the CDK4/6 blockade.[1] |
| p16 (CDKN2A) Expression | Low p16 expression is often associated with increased CDK4/6 activity and sensitivity to its inhibitors. | Not a primary driver of resistance, but its loss is a common event in cancer. |
| TRIM4 Expression | A recent study identified low TRIM4 expression as a potential biomarker for increased sensitivity to this compound (TQB3616) in ovarian cancer.[7] | High TRIM4 expression was shown to weaken sensitivity to this compound.[7] |
| CDK6 Amplification/Overexpression | Not a primary sensitivity marker. | Can lead to resistance to CDK4/6 inhibitors by overcoming the inhibitory effect. |
| Activation of Alternative Signaling Pathways (e.g., PI3K/AKT/mTOR) | Not a direct sensitivity marker. | Can promote cell proliferation independently of the cell cycle machinery, leading to resistance. |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a deeper understanding of the science behind CDK inhibition.
Caption: The CDK4/6-Rb pathway and the role of CDK2 in resistance.
Caption: Experimental workflow for biomarker assessment in tumor tissue.
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and reliable biomarker analysis. Below are methodologies for key experiments cited in the context of CDK inhibitor research.
Protocol 1: Immunohistochemistry (IHC) for Rb, pRb, Cyclin E1, and p16
This protocol outlines the general steps for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 for Rb, pRb, Cyclin E1; EDTA buffer, pH 9.0 for p16) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin E1, anti-p16) at the optimal dilution overnight at 4°C.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Apply a chromogen solution (e.g., DAB) and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Protocol 2: Western Blot for CDK Pathway Proteins
This protocol describes the detection of specific proteins in cell lysates.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin E1, anti-p16, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Conclusion
The emergence of this compound as a potent CDK2/4/6 inhibitor offers a promising therapeutic strategy, particularly in the context of resistance to existing CDK4/6 inhibitors. A thorough understanding of the biomarkers that govern sensitivity and resistance to this compound and its counterparts is essential for its successful clinical development and application. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the intricate mechanisms of CDK inhibition and to ultimately contribute to the advancement of personalized cancer therapy. As more data from clinical trials such as CULMINATE-2 become available, a more refined understanding of this compound's biomarker profile will undoubtedly emerge, further guiding its clinical use.[8][9]
References
- 1. origene.com [origene.com]
- 2. Altered Expression of RB and pRB in Tissue Arrays of Primary Breast Cancers and Matched Axillary Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
TQB3616: A Comparative Analysis of its Impact on Downstream Signaling Pathways
For Immediate Release
This guide provides a comprehensive comparison of the novel CDK4/6 inhibitor, TQB3616, with other established alternatives, focusing on its effects on downstream signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of TQB3616's preclinical performance.
Introduction
TQB3616 is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] In some contexts, it has also been described as a CDK2/4/6 inhibitor.[2] Its primary mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma protein (Rb).[3] This action prevents the progression of the cell cycle from the G1 to the S phase, thereby suppressing tumor cell proliferation.[1][3] TQB3616 has been investigated in clinical trials for the treatment of various cancers, including ER-positive, HER2-negative breast cancer.[4][5] Preclinical studies have demonstrated its potent anti-tumor activity, often showing comparable or superior efficacy to other approved CDK4/6 inhibitors such as palbociclib (B1678290) and abemaciclib.[6][7][8]
In Vitro Efficacy: A Head-to-Head Comparison
The anti-proliferative activity of TQB3616 has been evaluated against a panel of breast cancer cell lines and compared directly with abemaciclib. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | TQB3616 IC50 (nM) | Abemaciclib IC50 (nM) | Reference |
| T47D | 82.4 | 56.0 | [9] |
| MCF-7 | 115.5 | 124.2 | [9] |
| BT474 | 136.4 | 1190.0 | [9] |
| MDA-MB-361 | 870.4 | 1005.0 | [9] |
Downstream Signaling Pathway Analysis
TQB3616 effectively modulates key downstream signaling pathways that are critical for cell cycle progression and apoptosis.
Cell Cycle Arrest
Flow cytometry analysis has demonstrated that TQB3616 induces a dose-dependent cell cycle arrest at the G1/S transition in breast cancer cell lines.[6] This effect is consistent with its mechanism of action as a CDK4/6 inhibitor, preventing the phosphorylation of Rb and subsequent release of the E2F transcription factor.
References
- 1. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Culmerciclib: A Comparative Analysis of its Preclinical Efficacy Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
Culmerciclib (TQB3616) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), with a particular potency against CDK4.[1][2] Its mechanism of action centers on the inhibition of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.[3][4] Dysregulation of this pathway is a common driver of tumorigenesis, making CDK4/6 inhibitors a promising class of anti-cancer agents.[5] This guide provides a comparative analysis of this compound's preclinical impact on various cancer subtypes, supported by available experimental data.
Quantitative Efficacy Analysis
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in vivo models, with notable efficacy in breast and lung cancer models. The following tables summarize the key quantitative data from preclinical studies.
| Cancer Subtype | Model System | Metric | This compound Dose/Concentration | Result | Comparator(s) |
| Breast Cancer | MCF-7 Cell-Derived Xenograft (CDX) | Tumor Growth Inhibition (TGI) | 7.5 mg/kg (mpk) | 60% | Palbociclib: 52% @ 20 mpk |
| 15 mg/kg (mpk) | 93% | Palbociclib: 80% @ 40 mpk | |||
| Abemaciclib: 45% @ 7.5 mpk, 76% @ 15 mpk | |||||
| Breast Cancer | T47D cell line | IC50 | Not specified | 82.4 nM | - |
| Breast Cancer | MCF-7 cell line | IC50 | Not specified | 115.5 nM | - |
| Lung Cancer | LU-01-0393 Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition (TGI) | 35 mg/kg (mpk) | 65% | - |
| Rb-proficient Cancers | Panel of 18 cell lines | Proliferation Inhibition | 0.3 µM | >50% inhibition in 8 cell lines | - |
Table 1: Comparative in vivo and in vitro efficacy of this compound. [3][6][7]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by targeting the core machinery of cell cycle progression. The diagram below illustrates the canonical CDK4/6-Rb pathway and the point of intervention by this compound.
References
- 1. sinobiopharm.com [sinobiopharm.com]
- 2. sinobiopharm.com [sinobiopharm.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sinobiopharm.com [sinobiopharm.com]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 2004705-28-4 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Culmerciclib: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: As an investigational drug with potent biological activity, Culmerciclib should be handled as a hazardous and potentially cytotoxic compound. All disposal procedures must comply with local, state, and federal regulations for hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This compound is an orally bioavailable, selective inhibitor of cyclin-dependent kinase (CDK) types 4 and 6, with potential antineoplastic activity.[1][2] Due to its mechanism of action, it is critical to manage all waste streams containing this compound with the utmost care to prevent environmental contamination and personnel exposure.
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste. Given that this compound is a potent pharmaceutical compound, all related waste should be treated as hazardous. It is illegal and unsafe to dispose of such chemicals in the standard trash or down the sewer drain.[3]
Table 1: this compound Waste Stream Classification and Handling
| Waste Type | Description | Container Type | Disposal Method |
| Bulk Chemical Waste | Unused or expired pure this compound powder, concentrated stock solutions. | Labeled, sealed, leak-proof container compatible with chemical waste. | High-temperature incineration via a licensed hazardous waste vendor.[3] |
| Aqueous Liquid Waste | Dilute solutions of this compound (e.g., from cell culture media). | Labeled, sealed, leak-proof container with secondary containment. | High-temperature incineration via a licensed hazardous waste vendor.[3][4] |
| Contaminated Labware | Pipette tips, serological pipettes, culture flasks, vials, etc. | Designated rigid, puncture-resistant container labeled as "Trace Cytotoxic Waste". | Incineration.[3] |
| Contaminated Sharps | Needles, syringes, scalpels, glass slides. | Puncture-proof sharps container labeled for cytotoxic/hazardous waste.[3] | |
| Contaminated PPE | Gloves, lab coats, bench paper, spill cleanup materials. | Designated waste bag (often yellow or purple) inside a labeled, rigid container.[3] |
Step-by-Step Disposal Protocols
The following protocols provide a general framework for the proper disposal of this compound.
Protocol 1: Disposal of Solid this compound and Concentrated Solutions
Objective: To safely dispose of unused, expired, or waste pure this compound powder and concentrated stock solutions.
Methodology:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves, a lab coat, and safety glasses. A respirator may be necessary based on your institution's risk assessment.
-
Containment: Perform all manipulations within a certified chemical fume hood or other designated containment area.
-
Waste Collection:
-
Carefully transfer solid this compound waste into a designated, labeled hazardous chemical waste container.
-
For concentrated solutions, collect in a labeled, sealed, and leak-proof container. Do not mix with other waste streams unless approved by your EHS department.
-
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's hazardous waste management service.
-
Final Disposal: The designated waste will be transported for high-temperature incineration by a licensed hazardous waste vendor.[3][4]
Protocol 2: Decontamination and Disposal of Contaminated Labware
Objective: To safely decontaminate and/or dispose of labware that has come into contact with this compound.
Methodology:
-
Initial Decontamination: For non-disposable glassware, rinse with a suitable solvent (e.g., ethanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash glassware with an appropriate laboratory detergent and water.
-
Disposables: All disposable labware (pipette tips, plastic vials, etc.) that has come into contact with this compound should be considered trace cytotoxic waste.
-
Collection: Place all disposable items into a designated, puncture-resistant container lined with a hazardous waste bag and labeled for trace cytotoxic waste.
-
Final Disposal: Once full, the container should be sealed and disposed of via your institution's hazardous waste stream for incineration.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from research activities involving this compound.
Caption: Workflow for the segregation of this compound waste.
Signaling Pathway Inhibition by this compound
This compound is an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial for cell cycle progression. The diagram below illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation.
References
Essential Safety and Handling Protocols for Culmerciclib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Culmerciclib, a potent inhibitor of cyclin-dependent kinases (CDK) 4 and 6 with antineoplastic activity.[1][2] Adherence to these protocols is essential to ensure personnel safety and prevent contamination. As a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on best practices for handling potent small molecule inhibitors and analogous compounds.
Hazard Identification and Risk Assessment
This compound is a potent kinase inhibitor and should be handled as a potentially hazardous substance.[3][4] While the specific toxicology is not fully characterized, it is prudent to treat it as a compound with the potential for high toxicity. A thorough risk assessment should be conducted before any handling of this compound.
Key Potential Hazards:
-
Toxicity: As a potent biological agent, it may have toxic effects if inhaled, ingested, or absorbed through the skin.[3]
-
Irritation: May cause skin and eye irritation upon contact.[3]
-
Long-term Effects: The long-term health effects of exposure are unknown.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound. This represents the minimum required PPE and should be adjusted based on the specific experimental conditions and a comprehensive risk assessment.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile) | To prevent skin contact and absorption.[3][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles.[3] |
| Body Protection | A chemically resistant lab coat or gown | To protect skin and clothing from contamination.[5][6] |
| Respiratory Protection | Work in a certified chemical fume hood or a ventilated balance enclosure | To prevent inhalation of airborne particles, especially when handling the solid form.[5] For small spills, an N95 respirator is recommended.[5] |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store the powdered compound at -20°C for long-term stability.[1]
-
Stock solutions in solvent should be stored at -80°C for up to one year.[1]
Preparation and Use:
-
Work Area Preparation: All handling of this compound, particularly in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation risk. The work surface should be covered with absorbent, disposable bench paper.[3]
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.[3]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid inhibitor to avoid splashing.[3][5] this compound is soluble in DMSO and Ethanol.[1] Ensure the container is sealed before removing it from the fume hood.[3]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[5]
Spill and Emergency Procedures
-
Spill: In the event of a small spill, alert others in the area. Wearing appropriate PPE (lab coat, double gloves, goggles, and an N95 respirator), cover the spill with an absorbent material.[5] Gently sweep the absorbed material into a designated hazardous waste container.[5] For large spills, evacuate the area and follow your institution's emergency procedures.
-
Eye Contact: As a precautionary measure, flush eyes with water, holding the eyelids open. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water and take the affected person to a hospital immediately.[7]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[3]
-
Contaminated Consumables: All items that have come into direct contact with the compound (e.g., gloves, pipette tips, vials, weigh paper, bench covers) must be disposed of in a dedicated solid hazardous waste stream.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, and clearly labeled hazardous waste container.[3] Do not pour down the drain.[3]
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C24H27FN8 | CID 122544510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TQB3616 (TQB-3616, this compound) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. selleck.co.jp [selleck.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
